Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCZSBGBDORDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458839 | |
| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162010-78-8 | |
| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues to provide a robust understanding of its characteristics. This document covers structural details, predicted and comparative physicochemical properties, a plausible synthetic route with detailed experimental protocols, and an analysis of its expected chemical reactivity. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to aid in comprehension.
Chemical Identity and Structure
This compound is a substituted aromatic compound containing a methyl ester, a nitro group, and a sulfonyl chloride group. These functional groups impart a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 162010-78-8 | [1][2] |
| Molecular Formula | C₈H₆ClNO₆S | [1][2] |
| Molecular Weight | 279.65 g/mol | [1][2] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-] | |
| InChI | InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3 | |
| InChIKey | QSCZSBGBDORDGM-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | This compound (Predicted/Inferred) | Methyl 4-chloro-3-nitrobenzoate (Experimental) | Reference |
| Physical State | Solid (inferred) | Crystals or powder | |
| Color | Pale yellow (inferred) | White to pale yellow to cream | |
| Melting Point | Not available | 77.5-83.5 °C | |
| Boiling Point | Not available | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely to react with protic solvents like water and alcohols. | Soluble in water | |
| XlogP | 1.6 | 2.1 |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and standard synthetic route can be proposed based on established organic chemistry principles. The most direct method would be the chlorosulfonylation of methyl 3-nitrobenzoate.
Proposed Synthetic Pathway
The synthesis would involve the electrophilic aromatic substitution of methyl 3-nitrobenzoate with chlorosulfonic acid. The nitro and methyl ester groups are meta-directing, but the reaction conditions can be optimized to favor substitution at the 4-position.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for chlorosulfonylation of aromatic compounds.
Materials:
-
Methyl 3-nitrobenzoate
-
Chlorosulfonic acid
-
Thionyl chloride (optional, as a co-reagent)
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-nitrobenzoate in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. The addition of thionyl chloride (1-1.5 equivalents) may be beneficial in some cases.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product is expected to precipitate as a solid. If it remains in the organic layer, separate the layers.
-
Neutralization: Wash the organic layer (or the redissolved precipitate in a suitable solvent like ethyl acetate) sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: General workflow for the synthesis and purification.
Spectroscopic Data (Comparative)
No specific spectroscopic data for this compound has been identified. The following tables present data for the analogue Methyl 4-chloro-3-nitrobenzoate to provide an expected range for the spectral characteristics.
Table 3: ¹H NMR Data for Methyl 4-chloro-3-nitrobenzoate (300 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 3.90 ppm | singlet | 3H | OCH₃ | |
| 7.90 ppm | doublet | 1H | H₅ | |
| 8.15 ppm | doublet of doublets | 1H | H₆ | |
| 8.49 ppm | doublet | 1H | H₂ |
Table 4: IR Spectroscopy Data for Methyl 4-chloro-3-nitrobenzoate
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 1716 cm⁻¹ | C=O (carbonyl) stretch of the ester |
Chemical Reactivity
The reactivity of this compound is governed by its three main functional groups: the sulfonyl chloride, the nitro group, and the methyl ester.
-
Sulfonyl Chloride: This is a highly reactive group and will readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonic esters, and thioesters, respectively. This is the most synthetically useful handle on the molecule.
-
Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards further electrophilic substitution. It can be reduced to an amine group using various reducing agents (e.g., H₂/Pd, Sn/HCl), which opens up another avenue for derivatization.
-
Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with amines, typically at elevated temperatures.
Caption: Key reactivity pathways of the title compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, based on its functional groups, it should be handled as a hazardous substance. It is classified as a Dangerous Good for transport.[1]
General Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or vapors.
-
It is moisture-sensitive due to the sulfonyl chloride group and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water as it will react with the sulfonyl chloride.
Conclusion
This compound is a trifunctional aromatic compound with significant potential as a synthetic intermediate. While direct experimental data is scarce, this guide provides a comprehensive overview of its expected properties and reactivity based on established chemical principles and data from closely related analogues. The proposed synthetic protocol offers a viable route for its preparation in a laboratory setting. Researchers and drug development professionals can use this guide as a foundational resource for the safe handling and effective utilization of this versatile chemical building block.
References
An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
CAS Number: 162010-78-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a versatile chemical intermediate. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from supplier data and extrapolates from the known chemistry of structurally related analogs.
Chemical and Physical Properties
This compound is a halogenated and nitrated aromatic sulfonyl chloride. The presence of the electron-withdrawing nitro group and the highly reactive chlorosulfonyl group makes it a valuable reagent in organic synthesis, particularly for the introduction of the 4-methoxycarbonyl-2-nitrophenylsulfonyl moiety.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 162010-78-8 |
| Molecular Formula | C₈H₆ClNO₆S |
| Molecular Weight | 279.65 g/mol |
| Appearance | Not specified (likely a solid) |
| Purity | Typically ≥95% (as offered by commercial suppliers) |
Table 2: Properties of Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 | C₈H₆ClNO₄ | 215.59 | 78-80 |
| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 181.15 | 78 |
| 4-Chloro-3-nitrobenzoyl chloride | 38818-50-7 | C₇H₃Cl₂NO₃ | 220.01 | 47-54 |
Synthesis
A likely pathway begins with the chlorosulfonation of methyl 4-chloro-3-nitrobenzoate. Alternatively, 4-(chlorosulfonyl)-3-nitrobenzoic acid could be synthesized and subsequently esterified.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, the following sections detail generalized experimental procedures for the key transformations that would likely be involved in its synthesis. These are based on protocols for structurally similar molecules.
Fischer Esterification of a Carboxylic Acid (General Procedure)
This protocol describes the conversion of a carboxylic acid to its corresponding methyl ester, a key step if starting from 4-(chlorosulfonyl)-3-nitrobenzoic acid.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
The carboxylic acid is dissolved or suspended in an excess of methanol in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is redissolved in an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.
-
Purification is typically achieved by recrystallization or column chromatography.
Chlorosulfonation of an Aromatic Ring (General Procedure)
This protocol outlines the introduction of a chlorosulfonyl group onto an aromatic ring.
Materials:
-
Aromatic precursor (1.0 eq)
-
Chlorosulfonic acid (excess)
-
Inert solvent (optional, e.g., chloroform or dichloromethane)
-
Crushed ice
Procedure:
-
The aromatic starting material is cooled in an ice bath.
-
Chlorosulfonic acid is added dropwise, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature typically between 50-100°C for several hours.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be carried out by recrystallization from an appropriate solvent.
Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonic esters, and thioesters. The presence of the nitro group and the methyl ester on the aromatic ring modifies the reactivity and provides further handles for chemical modification.
While no specific applications in drug discovery for this compound have been identified in the searched literature, its structural motifs are present in various biologically active molecules. Sulfonamides, which can be readily synthesized from this compound, are a well-known class of therapeutic agents with a wide range of activities, including antibacterial, diuretic, and anticancer properties. The nitroaromatic moiety can also be a precursor to an amino group via reduction, opening up a vast chemical space for further derivatization in the synthesis of compound libraries for high-throughput screening.
Safety Information
Based on supplier information, this compound is classified as a dangerous good for transport.[1] As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive. It will likely react with water to release hydrochloric acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on the best available information from public sources. The proposed synthetic methods have not been validated and should be approached with caution. All laboratory work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.
References
An In-depth Technical Guide to the Molecular Structure and Properties of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the molecular structure, properties, and potential reactivity of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to present a comprehensive technical profile.
Molecular Structure and Identification
This compound is a substituted aromatic compound. Its structure features a benzene ring with a methyl ester group, a nitro group, and a chlorosulfonyl group. The relative positions of these substituents are crucial to its chemical behavior.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 162010-78-8[1] |
| Molecular Formula | C₈H₆ClNO₆S[2] |
| Molecular Weight | 279.65 g/mol [1] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-][2] |
| InChI Key | QSCZSBGBDORDGM-UHFFFAOYSA-N[2] |
Physicochemical Properties
While experimental data on the physicochemical properties of this compound are not extensively reported, predictions based on its structure provide valuable insights.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 3 |
| Exact Mass | 278.960452 g/mol |
| Monoisotopic Mass | 278.960452 g/mol |
| Topological Polar Surface Area | 111.9 Ų |
| Heavy Atom Count | 17 |
Note: These properties are computationally predicted and should be used as a guide pending experimental verification.
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 4-(chlorosulfonyl)-3-nitrobenzoic acid
This step is analogous to the synthesis of other chlorosulfonated aromatic acids.[3]
-
Materials: 3-nitrobenzoic acid, Chlorosulfonic acid.
-
Procedure: 3-nitrobenzoic acid would be slowly added to an excess of cold (0-5 °C) chlorosulfonic acid with stirring. The reaction mixture would then be allowed to warm to room temperature and possibly heated to ensure complete reaction. Upon completion, the mixture would be carefully poured onto crushed ice, causing the product, 4-(chlorosulfonyl)-3-nitrobenzoic acid, to precipitate. The solid would then be collected by filtration, washed with cold water, and dried.
Step 2: Fischer Esterification to this compound
This is a standard procedure for converting carboxylic acids to methyl esters.[4][5]
-
Materials: 4-(chlorosulfonyl)-3-nitrobenzoic acid, Methanol, Concentrated sulfuric acid (catalyst).
-
Procedure: The crude 4-(chlorosulfonyl)-3-nitrobenzoic acid would be dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid would be added, and the mixture would be refluxed for several hours. The reaction progress could be monitored by thin-layer chromatography. After completion, the excess methanol would be removed under reduced pressure. The residue would then be dissolved in an organic solvent (e.g., ethyl acetate), washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product. Purification could be achieved by recrystallization.
Key Reactivities
The chemical reactivity of this compound is dictated by its three functional groups.
Caption: Key reaction pathways for this compound.
-
Sulfonyl Chloride: This is a highly reactive electrophilic center, susceptible to nucleophilic attack by amines to form sulfonamides, and by alcohols to form sulfonic esters. This reactivity is key to its use as a synthetic intermediate.
-
Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards further electrophilic substitution. It can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, catalytic hydrogenation), providing a route to a different class of substituted anilines.
-
Methyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in public databases, its expected spectroscopic features can be predicted based on its functional groups and data from similar molecules.[6]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9-4.0 ppm). - A complex multiplet pattern for the three aromatic protons in the range of 7.5-8.5 ppm, influenced by the electron-withdrawing effects of the nitro and chlorosulfonyl groups. |
| ¹³C NMR | - A peak for the methyl ester carbon (~53 ppm). - A peak for the carbonyl carbon of the ester (~164-166 ppm). - Six distinct peaks for the aromatic carbons, with their chemical shifts influenced by the attached substituents. |
| IR Spectroscopy | - Strong C=O stretching vibration from the ester at ~1720-1740 cm⁻¹. - Asymmetric and symmetric stretching vibrations for the S=O of the sulfonyl chloride at approximately 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. - Asymmetric and symmetric stretching vibrations for the N=O of the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-O stretching of the ester at ~1250-1300 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the molecule. - Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃), the chlorine atom (-Cl), and the entire chlorosulfonyl group (-SO₂Cl). |
Safety and Handling
Specific safety data for this compound is limited. However, based on the presence of the reactive chlorosulfonyl group and the nitroaromatic moiety, the following precautions, typical for related compounds, are strongly advised:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as sulfonyl chlorides can react with water.
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled. The compound is classified as a dangerous good for transport.[1]
Conclusion
This compound is a multifunctional aromatic compound with significant potential as an intermediate in organic synthesis. Its key structural features—a reactive sulfonyl chloride, a reducible nitro group, and a modifiable ester function—offer multiple avenues for the construction of more complex molecules. While direct experimental data is scarce, this guide provides a robust, technically grounded overview of its structure, properties, and reactivity, which should serve as a valuable resource for researchers in chemistry and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its applications.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in various pharmaceutical and research applications. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process commencing with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is subsequently subjected to chlorosulfonation to yield the final product. The regioselectivity of both electrophilic aromatic substitution reactions is governed by the directing effects of the substituents on the benzene ring.
Experimental Protocols
Step 1: Nitration of Methyl Benzoate to Methyl 3-nitrobenzoate
This initial step involves the electrophilic aromatic substitution of a nitro group onto the benzene ring of methyl benzoate. The ester group (-COOCH₃) is a deactivating, meta-directing group, leading to the preferential formation of methyl 3-nitrobenzoate.[1][2]
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
In a flask, cool 400 mL of concentrated sulfuric acid to 0°C using an ice bath.
-
To the cooled sulfuric acid, slowly add 204 g (1.5 moles) of pure methyl benzoate while stirring. Maintain the temperature of the mixture between 0-10°C.
-
Prepare a nitrating mixture by carefully adding 125 mL of concentrated nitric acid to 125 mL of concentrated sulfuric acid.
-
Gradually add the nitrating mixture to the methyl benzoate solution over approximately one hour, ensuring the reaction temperature is maintained between 5-15°C.[3]
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Pour the reaction mixture onto 1300 g of crushed ice to precipitate the crude product.
-
Filter the solid product by suction and wash it with cold water.
-
Further purify the crude product by washing with ice-cold methanol to remove impurities.[3]
-
Recrystallize the product from an equal weight of methanol to obtain pure methyl 3-nitrobenzoate.[3]
Step 2: Chlorosulfonation of Methyl 3-nitrobenzoate
In the second step, methyl 3-nitrobenzoate undergoes chlorosulfonation. The nitro group is a strong deactivating and meta-directing group, while the ester group is also deactivating and meta-directing. The substitution occurs at the position para to the ester group and ortho to the nitro group, which is the most activated position available.
Materials:
-
Methyl 3-nitrobenzoate
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, can improve yield in similar reactions)[4]
Procedure:
-
In a reaction vessel equipped for gas evolution, carefully add methyl 3-nitrobenzoate to an excess of chlorosulfonic acid. The molar ratio of chlorosulfonic acid to the substrate is typically high, for instance, 4:1.[4]
-
Heat the reaction mixture to a temperature range of 90-120°C.[4]
-
Maintain this temperature for several hours to ensure the completion of the reaction.
-
(Optional) After the initial reaction, cool the mixture to 40-90°C and add thionyl chloride to potentially improve the yield and facilitate the conversion of any sulfonic acid byproduct to the desired sulfonyl chloride.[4]
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
The solid product, this compound, will precipitate.
-
Isolate the product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reactants and Products for the Synthesis of Methyl 3-nitrobenzoate
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | 1.5 | 204 g |
| Nitric Acid | HNO₃ | 63.01 | - | 125 mL |
| Sulfuric Acid | H₂SO₄ | 98.08 | - | 400 mL + 125 mL |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | - | - |
Table 2: Reaction Conditions and Yield for the Synthesis of Methyl 3-nitrobenzoate
| Parameter | Value |
| Reaction Time | ~1.25 hours |
| Temperature | 5-15°C |
| Reported Yield | 81-85% |
| Melting Point | 78°C |
Note: Quantitative data for the chlorosulfonation of methyl 3-nitrobenzoate is not available in the searched literature.
Visualization of Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from methyl benzoate.
Caption: Two-step synthesis pathway from methyl benzoate.
References
An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a substituted aromatic compound with the IUPAC name This compound . This compound and its structural analogs are of interest to the fields of organic synthesis and medicinal chemistry due to their potential as versatile intermediates in the development of novel therapeutic agents. The presence of three distinct functional groups—a methyl ester, a nitro group, and a chlorosulfonyl group—on the benzene ring provides multiple reaction sites for chemical modification and the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the known properties, a proposed synthesis protocol, and potential applications of this compound in drug discovery and development.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 162010-78-8 | |
| Molecular Formula | C₈H₆ClNO₆S | |
| Molecular Weight | 279.65 g/mol | |
| Predicted XlogP | 1.6 | N/A |
| Predicted Hydrogen Bond Donor Count | 0 | N/A |
| Predicted Hydrogen Bond Acceptor Count | 6 | N/A |
| Predicted Rotatable Bond Count | 3 | N/A |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 279.96773 |
| [M+Na]⁺ | 301.94967 |
| [M-H]⁻ | 277.95317 |
Note: The mass spectrometry data is predicted and should be confirmed by experimental analysis.
Experimental Protocols
A detailed, experimentally validated synthesis protocol for this compound is not explicitly available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and published procedures for structurally related compounds. The synthesis would likely involve two key steps: nitration of a suitable precursor followed by chlorosulfonation.
Proposed Synthesis of this compound:
A potential starting material for the synthesis is methyl 4-chlorobenzoate. The proposed reaction scheme would be as follows:
-
Nitration: Methyl 4-chlorobenzoate can be nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically carried out at low temperatures (0-10 °C) to control the regioselectivity and prevent side reactions. The electron-withdrawing nature of the chloro and methoxycarbonyl groups directs the incoming nitro group to the meta position relative to the ester and ortho to the chloro group.
-
Chlorosulfonation: The resulting methyl 4-chloro-3-nitrobenzoate can then be chlorosulfonated. This is a challenging step as the ring is highly deactivated by three electron-withdrawing groups. A strong chlorosulfonating agent, such as chlorosulfonic acid, would be required, likely at elevated temperatures. This reaction would substitute the chloro group with a chlorosulfonyl group.
Detailed Proposed Protocol:
-
Step 1: Synthesis of Methyl 4-chloro-3-nitrobenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-chlorobenzoate in a minimal amount of concentrated sulfuric acid, and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure methyl 4-chloro-3-nitrobenzoate.
-
-
Step 2: Synthesis of this compound
-
In a flask protected from moisture, carefully add methyl 4-chloro-3-nitrobenzoate to an excess of chlorosulfonic acid at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to a temperature necessary to initiate the reaction (e.g., 60-80 °C), monitoring for the evolution of HCl gas.
-
Maintain the reaction at this temperature for several hours, with progress monitored by TLC or other suitable analytical techniques.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification may be necessary, for example, by recrystallization from a non-polar organic solvent.
-
Applications in Drug Development
While there is no direct evidence of this compound being used in a specific drug development pipeline, its structural motifs are present in various biologically active molecules. The chlorosulfonyl group is a versatile functional group that can be readily converted into sulfonamides, which are a cornerstone of many pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. The nitro group can be reduced to an amine, providing a handle for further derivatization to amides, ureas, or other nitrogen-containing heterocycles.
The general workflow for utilizing a compound like this compound in a drug discovery program is outlined below.
Visualizations
Spectroscopic and Structural Elucidation of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in various synthetic applications. Due to the limited availability of a complete public experimental dataset for this specific molecule, this document presents a combination of predicted data and experimental data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound.
Spectroscopic Data Summary
The structural characterization of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.5 - 8.3 | d | ~2.0 | H-2 |
| ~8.2 - 8.0 | dd | ~8.5, 2.0 | H-6 |
| ~7.9 - 7.7 | d | ~8.5 | H-5 |
| ~4.0 - 3.9 | s | - | -OCH₃ |
Note: Predicted data is based on structure-activity relationships and data from similar compounds.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (ester) |
| ~150 | C-NO₂ |
| ~145 | C-SO₂Cl |
| ~135 | C-2 |
| ~132 | C-6 |
| ~130 | C-1 |
| ~125 | C-5 |
| ~53 | -OCH₃ |
Note: Predicted data is based on structure-activity relationships and data from similar compounds.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1730 - 1715 | Strong | C=O stretch (ester) |
| 1600, 1475 | Medium-Strong | Aromatic C=C stretch |
| 1550 - 1530 | Strong | Asymmetric NO₂ stretch |
| 1370 - 1350 | Strong | Symmetric NO₂ stretch |
| 1350 - 1330 | Strong | Asymmetric SO₂ stretch |
| 1180 - 1160 | Strong | Symmetric SO₂ stretch |
| 1250 - 1200 | Strong | C-O stretch (ester) |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 700 - 600 | Medium | C-S stretch |
| 600 - 500 | Medium | C-Cl stretch |
Note: Expected absorption bands are based on characteristic group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 279 | Moderate | [M]⁺ (³⁵Cl isotope) |
| 281 | Low | [M]⁺ (³⁷Cl isotope) |
| 244 | High | [M - Cl]⁺ |
| 214 | Moderate | [M - SO₂Cl]⁺ |
| 180 | Moderate | [M - SO₂Cl - OCH₃]⁺ |
Note: Predicted data is based on common fragmentation patterns for similar compounds.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Data Acquisition :
-
¹H NMR : Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : Proton-decoupled carbon spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
KBr Pellet : A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum is plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Instrumentation : A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction : The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).
-
Data Acquisition : The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Processing : The mass spectrum is plotted as relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
This diagram outlines the process from the initial synthesis and purification of the compound to its detailed analysis using various spectroscopic techniques. The data from each technique provides a unique piece of the structural puzzle, which, when combined, leads to the unambiguous confirmation of the chemical structure.
An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.
Chemical Properties and Structure
This compound is a bifunctional molecule possessing two key reactive sites: a sulfonyl chloride group and a methyl ester. The aromatic ring is further substituted with a nitro group, which significantly influences the compound's reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClNO₆S |
| Molecular Weight | 279.65 g/mol |
| CAS Number | 162010-78-8 |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents and reactive with protic solvents |
Reactivity Profile
The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. The presence of two strong electron-withdrawing groups (the nitro group and the methyl ester) on the benzene ring significantly enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.
Reactions with Nucleophiles
The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles to form stable sulfonamide, sulfonate ester, and sulfonic acid derivatives.
The reaction with primary and secondary amines is typically rapid and high-yielding, forming the corresponding sulfonamides. This reaction is fundamental in the synthesis of a diverse array of biologically active molecules.
-
General Reaction Scheme: R¹R²NH + ClSO₂-Ar-COOCH₃ → R¹R²N-SO₂-Ar-COOCH₃ + HCl
Where Ar represents the 3-nitro-4-(methoxycarbonyl)phenyl group.
Table 2: Representative Reaction Conditions for Sulfonamide Formation
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Aniline | Pyridine | Dichloromethane | 0 to rt | 2 - 4 | > 90 |
| Benzylamine | Triethylamine | Tetrahydrofuran | 0 to rt | 1 - 3 | > 95 |
| Piperidine | Excess Amine | Acetonitrile | rt | 1 - 2 | > 95 |
In the presence of a non-nucleophilic base, this compound reacts with alcohols to produce sulfonate esters.
-
General Reaction Scheme: R-OH + ClSO₂-Ar-COOCH₃ → R-O-SO₂-Ar-COOCH₃ + HCl
Table 3: Representative Reaction Conditions for Sulfonate Ester Formation
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Methanol | Pyridine | Dichloromethane | 0 to rt | 4 - 8 | > 85 |
| Phenol | Triethylamine | Tetrahydrofuran | rt | 6 - 12 | > 80 |
The sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is generally undesirable and can be a significant competing pathway in aqueous or moist conditions. The rate of hydrolysis is expected to be accelerated by the electron-withdrawing substituents on the aromatic ring.
-
General Reaction Scheme: H₂O + ClSO₂-Ar-COOCH₃ → HO₃S-Ar-COOCH₃ + HCl
Stability
The stability of this compound is a critical consideration for its storage and handling. As a reactive sulfonyl chloride, it is sensitive to moisture and elevated temperatures.
-
Moisture Sensitivity: The compound should be stored under anhydrous conditions to prevent hydrolysis to the sulfonic acid. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
-
Thermal Stability: While specific data is unavailable, aryl sulfonyl chlorides can decompose at elevated temperatures. It is advisable to store the compound at low temperatures (e.g., 2-8 °C).
-
pH Sensitivity: The compound is unstable in both acidic and basic aqueous solutions due to accelerated hydrolysis.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis and key reactions of this compound.
Proposed Synthesis of this compound
This two-step procedure involves the chlorosulfonation of methyl 3-nitrobenzoate.
Step 1: Chlorosulfonation of Methyl 3-nitrobenzoate
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber containing an aqueous solution of sodium hydroxide.
-
Carefully add chlorosulfonic acid (4 equivalents) to the flask and cool the flask to 0 °C in an ice-water bath.
-
Slowly add methyl 3-nitrobenzoate (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford crude 4-(chlorosulfonyl)-3-nitrobenzoic acid.
Step 2: Esterification to this compound
-
Suspend the crude 4-(chlorosulfonyl)-3-nitrobenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for the Reaction with an Amine (Sulfonamide Synthesis)
-
Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key conceptual relationships and workflows.
Caption: Proposed two-step synthesis of this compound.
Caption: Major nucleophilic substitution reactions of the sulfonyl chloride group.
Caption: Key factors influencing the stability of the title compound.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes substitution reactions with a variety of nucleophiles. The presence of strong electron-withdrawing groups on the aromatic ring enhances this reactivity but also increases its sensitivity to hydrolysis. Proper handling and storage under anhydrous and cool conditions are essential to maintain its integrity. The provided experimental protocols and conceptual diagrams offer a solid foundation for the safe and effective use of this compound in research and development.
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate safety and handling
An In-depth Technical Guide to the Safety and Handling of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data, which for this specific compound is limited. Information regarding analogous chemical structures has been included to provide a more comprehensive understanding of potential hazards. All laboratory work should be conducted in accordance with a thorough, site-specific risk assessment and under the guidance of established safety protocols.
Chemical Identification
This section provides the fundamental identification details for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 162010-78-8[1][2][3] |
| Molecular Formula | C₈H₆ClNO₆S[1][2] |
| Molecular Weight | 279.65 g/mol [1][2] |
| Synonyms | Benzoic acid, 4-(chlorosulfonyl)-3-nitro-, methyl ester |
Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 421.9 ± 35.0 °C | Predicted |
| Density | 1.590 ± 0.06 g/cm³ | Predicted |
| Octanol/Water Partition Coefficient (LogP) | 1.6 | Predicted |
Hazard Identification and Classification
While a specific hazard classification for this compound is not universally established, the compound's structural motifs—a sulfonyl chloride and a nitroaromatic group—suggest significant potential hazards.
-
Sulfonyl Chloride Moiety: Sulfonyl chlorides are known to be reactive and corrosive. They can react violently with water, including moisture in the air or on skin, to produce hydrochloric acid and the corresponding sulfonic acid, leading to severe irritation and burns.
-
Nitroaromatic Moiety: Nitroaromatic compounds are often associated with toxicity, and some can be mutagenic or carcinogenic.
Potential Health Effects:
-
Acute (Short-term) Effects:
-
Inhalation: May cause severe irritation to the respiratory tract, potentially leading to coughing, shortness of breath, and pulmonary edema (fluid in the lungs). Symptoms may be delayed.
-
Skin Contact: Corrosive. May cause severe skin burns and irritation. Prolonged contact can lead to tissue damage.
-
Eye Contact: Corrosive. Can cause severe eye irritation, burns, and potentially irreversible eye damage.
-
Ingestion: May cause severe irritation and burns to the gastrointestinal tract.
-
-
Chronic (Long-term) Effects: Data on the chronic effects of this specific compound are not available. However, repeated exposure to related nitroaromatic compounds has been linked to potential liver damage and effects on the thyroid gland.
Exposure Controls and Personal Protection
Due to the potential hazards, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.
| Control Parameter | Recommendation |
| Engineering Controls | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible. |
| Eye/Face Protection | Chemical safety goggles and a face shield are required. |
| Skin Protection | A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are necessary. Ensure gloves are regularly inspected for signs of degradation. |
| Respiratory Protection | If there is a risk of inhalation despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle in a well-ventilated area, preferably a fume hood. Keep away from incompatible materials such as water, strong bases, and oxidizing agents. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended short-term storage is at -4°C (1-2 weeks), and long-term storage is at -20°C (1-2 years)[1]. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting and Accidental Release Measures
| Measure | Protocol |
| Fire-Fighting | Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Unsuitable Extinguishing Media: Do NOT use water, as sulfonyl chlorides can react violently with it. |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Considerations
All waste materials should be handled as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols
Detailed experimental protocols for the safety and handling of this compound are not available in the public domain. Researchers should develop their own standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the information from this guide and consulting established laboratory safety manuals.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.
Caption: Logical workflow for the safe handling of hazardous chemical compounds.
References
An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical identity. Despite extensive searches, detailed experimental data regarding its synthesis, physical and spectroscopic properties, and specific applications remains largely unavailable in the public domain. This document summarizes the known information and highlights the current knowledge gaps.
Chemical Identity and Properties
This compound is identified by the CAS number 162010-78-8.[1] Its chemical structure combines a methyl benzoate core with a chlorosulfonyl group and a nitro group, leading to a molecular formula of C₈H₆ClNO₆S and a molecular weight of 279.65 g/mol .[1]
Physicochemical Data
A summary of the key chemical identifiers and predicted properties for this compound is presented in Table 1. It is important to note that experimental data for properties such as melting point, boiling point, and solubility are not currently available in published literature. The compound is classified as a dangerous good for transportation, suggesting potential hazards associated with its handling and storage.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 162010-78-8 | [1] |
| Molecular Formula | C₈H₆ClNO₆S | [1] |
| Molecular Weight | 279.65 g/mol | [1] |
| Monoisotopic Mass | 278.96045 Da | [2] |
| Predicted XlogP | 1.6 | [2] |
Spectroscopic Data
Experimentally determined spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectra, for this compound are not available in the reviewed literature. However, predicted mass spectrometry data has been calculated and is presented in Table 2.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 279.96773 | 151.0 |
| [M+Na]⁺ | 301.94967 | 159.4 |
| [M-H]⁻ | 277.95317 | 155.5 |
| [M+NH₄]⁺ | 296.99427 | 167.2 |
| [M+K]⁺ | 317.92361 | 152.5 |
| [M]⁺ | 278.95990 | 155.8 |
| [M]⁻ | 278.96100 | 155.8 |
| Source: PubChemLite[2] |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not described in the available scientific literature. Based on its structure, a plausible synthetic route could involve the chlorosulfonation of methyl 3-nitrobenzoate or the nitration and subsequent esterification of 4-chlorosulfonylbenzoic acid. However, these are hypothetical pathways and have not been experimentally verified.
The reactivity of this compound is dictated by its functional groups. The chlorosulfonyl group is a highly reactive moiety, susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, respectively. The nitro group can be reduced to an amine, which can then participate in a variety of coupling and cyclization reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Potential Applications in Drug Development
While no specific applications of this compound in drug discovery have been reported, its structural features suggest its potential as a valuable building block. The presence of three distinct functional groups provides multiple points for diversification, allowing for the generation of compound libraries for screening against various biological targets. The sulfonyl group is a common feature in many marketed drugs, and the nitrobenzoate scaffold can be found in a range of bioactive molecules.
Experimental Workflows and Logical Relationships
Due to the lack of published experimental work, a detailed experimental workflow for the synthesis or application of this compound cannot be provided. However, a generalized logical workflow for the potential utilization of this compound as a chemical intermediate can be conceptualized.
Caption: A potential reaction pathway for creating derivatives.
Conclusion and Future Directions
This compound represents a chemical entity with untapped potential in organic synthesis and medicinal chemistry. The current body of literature provides basic identification but lacks the crucial experimental data required for its practical application. Future research efforts should focus on developing and documenting a reliable synthetic protocol for this compound, followed by a thorough characterization of its physical and spectroscopic properties. Furthermore, exploration of its reactivity and its utility as a scaffold for the synthesis of novel bioactive molecules would be a valuable contribution to the field of drug discovery. The availability of such data would enable researchers to fully exploit the potential of this versatile building block.
References
Unveiling a Key Building Block: The Discovery and History of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a seemingly niche chemical compound, holds a significant place as a versatile intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceuticals and materials science. Its unique trifunctionalized aromatic ring, featuring a methyl ester, a nitro group, and a reactive chlorosulfonyl group, provides a powerful scaffold for medicinal chemists and material scientists to elaborate upon. This technical guide delves into the discovery, historical synthesis, and key experimental protocols associated with this important building block.
Physicochemical Properties and Identification
This compound is identified by the CAS Number 162010-78-8.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 162010-78-8 | [1] |
| Molecular Formula | C₈H₆ClNO₆S | [1] |
| Molecular Weight | 279.65 g/mol | [1] |
Historical Synthesis: A Path of Inference
While a definitive seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its synthesis can be logically deduced from established and well-documented organic chemistry reactions. The preparation of this compound likely emerged from the broader exploration of electrophilic aromatic substitution reactions on substituted benzene rings.
The logical synthetic pathway involves two key transformations:
-
Nitration of a suitable benzoate precursor.
-
Chlorosulfonylation of the resulting nitro-substituted aromatic ring.
Historically, the nitration of aromatic compounds using a mixture of nitric acid and sulfuric acid has been a cornerstone of organic synthesis since the 19th century. Similarly, the introduction of a chlorosulfonyl group via reaction with chlorosulfonic acid is a classic and widely employed method.
Postulated Synthetic Pathway and Experimental Considerations
Based on established chemical principles, a plausible and historically practiced route to this compound is outlined below. It is important to note that while no specific historical document was found detailing this exact synthesis in a "discovery" context, the individual steps are standard and well-precedented transformations.
The overall synthesis can be envisioned as a two-step process starting from methyl 4-chlorobenzoate.
Caption: Postulated two-step synthesis of this compound.
Step 1: Nitration of Methyl 4-chlorobenzoate
The first step would involve the nitration of methyl 4-chlorobenzoate. The chloro and methoxycarbonyl groups are both deactivating and direct incoming electrophiles to the meta position relative to themselves. In this case, the position ortho to the chloro group and meta to the methoxycarbonyl group is the most likely site of nitration.
Experimental Protocol (General Procedure):
A detailed experimental procedure for the nitration of a similar compound, methyl benzoate, can be found in the chemical literature and serves as a strong model for this transformation.[2]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice-salt bath, place methyl 4-chlorobenzoate.
-
Addition of Acid: Slowly add concentrated sulfuric acid while maintaining a low temperature (typically 0-5 °C).
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of methyl 4-chlorobenzoate, ensuring the temperature does not rise above 10-15 °C.
-
Work-up: After the addition is complete, stir the reaction mixture for a specified time before pouring it onto crushed ice. The precipitated solid, methyl 3-nitro-4-chlorobenzoate, is then collected by vacuum filtration, washed with cold water, and can be purified by recrystallization.
Step 2: Chlorosulfonylation of Methyl 3-nitro-4-chlorobenzoate
The second step is the chlorosulfonylation of the resulting methyl 3-nitro-4-chlorobenzoate. The nitro group is strongly deactivating, while the chloro and methoxycarbonyl groups are also deactivating. The directing effects of these groups would favor the introduction of the chlorosulfonyl group at the position para to the chloro group and meta to the nitro and methoxycarbonyl groups. This would lead to the desired product, this compound.
Experimental Protocol (General Procedure):
A general procedure for the chlorosulfonylation of nitrobenzene provides a relevant protocol.[3]
-
Reaction Setup: In a flask protected from moisture, place methyl 3-nitro-4-chlorobenzoate.
-
Addition of Chlorosulfonic Acid: Carefully add an excess of chlorosulfonic acid in portions, controlling the temperature with an ice bath.
-
Reaction: Heat the reaction mixture gently (e.g., on a water bath) for a period to ensure complete reaction.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The solid product, this compound, will precipitate.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent.
Logical Relationship of Synthesis Steps
The synthesis of this compound is a sequential process where the product of the first reaction serves as the starting material for the second. This logical flow is crucial for the successful preparation of the final compound.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
While the precise moment of "discovery" for this compound may not be recorded as a singular event, its synthesis is a logical extension of well-established and historically significant reactions in organic chemistry. The compound's utility as a trifunctional intermediate has likely led to its independent synthesis in various research laboratories over time. The outlined synthetic pathway, based on fundamental principles of electrophilic aromatic substitution, provides a robust and reliable method for its preparation, enabling its continued use in the development of novel pharmaceuticals and advanced materials. Researchers and scientists can leverage this understanding to efficiently access this valuable building block for their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing Methyl 4-(chlorosulfonyl)-3-nitrobenzoate as a key intermediate. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The described methodologies are intended to guide researchers in the efficient synthesis and exploration of novel sulfonamide derivatives for drug discovery and development.
The core reaction involves the nucleophilic substitution of the chloride in the sulfonyl chloride group of this compound by a primary or secondary amine. This reaction provides a versatile and straightforward route to a diverse array of N-substituted sulfonamides.
Data Presentation
The following tables summarize key quantitative data for the synthesis of a representative sulfonamide, Methyl 4-(anilinosulfonyl)-3-nitrobenzoate, derived from the reaction of this compound with aniline. This data is based on analogous reactions reported in the scientific literature and serves as a benchmark for expected outcomes.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₈H₆ClNO₆S | 279.65 | White to off-white solid | 162010-78-8 |
| Aniline | C₆H₇N | 93.13 | Colorless to pale yellow liquid | 62-53-3 |
| Methyl 4-(anilinosulfonyl)-3-nitrobenzoate | C₁₄H₁₂N₂O₆S | 336.32 | Yellow solid | Not available |
Table 2: Representative Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | 120 °C |
| Reaction Time | 18 hours |
| Solvent | Aniline (used in excess as solvent and reactant) |
| Product Yield | ~88% |
Table 3: Spectroscopic Data for Methyl 4-(anilinosulfonyl)-3-nitrobenzoate (Predicted)
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.80 (s, 1H, Ar-H), 8.40 (d, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 7.20-7.40 (m, 5H, Ar-H), 4.00 (s, 3H, OCH₃), 7.50 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 164.5 (C=O), 148.0, 138.0, 135.0, 132.0, 130.0, 129.5, 125.0, 122.0, 53.0 (OCH₃) |
| IR (KBr, cm⁻¹) ν | 3250 (N-H), 1730 (C=O), 1540 (NO₂, asym), 1350 (NO₂, sym), 1330 (SO₂, asym), 1160 (SO₂, sym) |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₄H₁₃N₂O₆S: 337.05, found: 337.1 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-(methoxycarbonyl)-2-nitrobenzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl sulfonamides from this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 equivalent).
-
Addition of Aniline: Add an excess of the desired aniline derivative (approximately 10 equivalents), which will also serve as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with continuous stirring for 18 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Add ethanol to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted aniline and other impurities.
-
Drying: Dry the purified product in a vacuum oven.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is a reactive compound; handle with care.
-
Aniline and its derivatives are toxic; avoid inhalation and skin contact.
Visualizations
Reaction Scheme
Caption: General reaction for sulfonamide synthesis.
Experimental Workflow
Caption: Workflow for sulfonamide synthesis and purification.
Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides
Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. This inhibition is a key mechanism of action for several classes of drugs, including diuretics and antiglaucoma agents.
Caption: Sulfonamide inhibition of carbonic anhydrase.
Application Notes and Protocols for Reactions with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates an electron-withdrawing nitro group and a highly reactive chlorosulfonyl group attached to a methyl benzoate scaffold. The chlorosulfonyl moiety serves as a key functional group for the synthesis of sulfonamides, a prominent class of compounds with a broad spectrum of biological activities.
Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.[1][2] This inhibition disrupts the production of folic acid, a vital component for DNA synthesis and repair, thereby halting bacterial growth.[2] The structural features of this compound make it an excellent starting material for the development of novel therapeutic agents targeting this pathway.
This document provides a detailed experimental protocol for a representative reaction of this compound with a primary amine to yield a sulfonamide derivative. It also includes a logical workflow for the synthesis and characterization of these compounds and a diagram illustrating the targeted biological pathway.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 162010-78-8 |
| Molecular Formula | C₈H₆ClNO₆S |
| Molecular Weight | 279.65 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Note: Physical properties can vary slightly depending on the supplier and purity.
Table 2: Example Reaction - Synthesis of Methyl 3-nitro-4-(N-phenylsulfamoyl)benzoate
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Reaction Time | Temperature | Yield |
| This compound | Aniline | Methyl 3-nitro-4-(N-phenylsulfamoyl)benzoate | Dichloromethane (DCM) | Triethylamine (TEA) | 4 hours | Room Temperature | ~85% (Predicted) |
Note: The yield is an estimated value based on typical sulfonamide synthesis reactions and may vary.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-nitro-4-(N-phenylsulfamoyl)benzoate
This protocol details the synthesis of a sulfonamide derivative from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base and Amine: To the stirred solution, add triethylamine (TEA) (1.2 eq). In a separate flask, prepare a solution of aniline (1.1 eq) in anhydrous DCM.
-
Reaction: Slowly add the aniline solution to the reaction mixture at room temperature using a dropping funnel over 15-20 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Experimental Workflow
References
Applications of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, also known as 4-carbomethoxy-2-nitrobenzenesulfonyl chloride, is a versatile bifunctional reagent increasingly recognized for its utility in medicinal chemistry. Its structure, featuring a reactive sulfonyl chloride and an electron-withdrawing nitro group on a benzoate scaffold, makes it an ideal starting material for the synthesis of a diverse array of sulfonamide derivatives. Sulfonamides are a cornerstone pharmacophore in drug discovery, present in a wide range of therapeutic agents including antibacterial, diuretic, anticonvulsant, and anticancer drugs. This application note provides a comprehensive overview of the use of this compound in the synthesis of potential therapeutic agents, with a focus on carbonic anhydrase and kinase inhibitors. Detailed experimental protocols and data are presented to guide researchers in leveraging this valuable chemical tool.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of substituted benzenesulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. The presence of the nitro group and the methyl ester allows for further structural modifications, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Synthesis of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. Aromatic and heterocyclic sulfonamides are the principal class of CA inhibitors.
While direct examples of CA inhibitors synthesized from this compound are not extensively reported, the analogous 4-nitrobenzenesulfonyl chloride is a common precursor. The resulting nitro-substituted sulfonamides can exhibit potent and selective inhibition of various CA isoforms. For instance, a series of novel sulfonyl semicarbazides were designed and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. Although an attempt to use 2-nitrobenzenesulfonyl chloride was unsuccessful, other nitro-substituted derivatives demonstrated significant inhibitory potential.[1]
Table 1: Inhibition Data of Nitro-Substituted Sulfonamide Analogs against Human Carbonic Anhydrase Isoforms [1]
| Compound (Analog) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (pKi) |
| 4-nitro-substituted derivative 10 | - | - | 20.5 | - |
| 4-chloro-3-nitrophenyl-substituted compound 11 | - | 71.8 | - | - |
| Acetazolamide (Standard) | 250 | 12 | 25 | - |
Note: Data presented is for analogous compounds to illustrate the potential of nitro-substituted sulfonamides as CA inhibitors. The synthesis with 2-nitrobenzenesulfonyl chloride was reported as unsuccessful in this specific study.
Development of Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have emerged as a major class of targeted therapeutics. The sulfonamide group can act as a hydrogen bond acceptor and can be incorporated into scaffolds that target the ATP-binding site of kinases.
The general applicability of sulfonyl chlorides in the synthesis of kinase inhibitors is well-established. For example, various quinolines and quinazolines have been identified as potent and selective inhibitors of Src kinase activity. While specific examples originating from this compound are not prominent in the literature, its structural features make it a suitable candidate for the synthesis of novel kinase inhibitor scaffolds. The nitro group can be reduced to an amine, providing a handle for further diversification.
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of sulfonamides from this compound and a primary amine.
Protocol 1: General Synthesis of N-Aryl/Alkyl-4-carbomethoxy-2-nitrobenzenesulfonamides
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the solution of this compound to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (if an excess of amine is used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide derivative.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Synthetic and Biological Pathways
Diagram 1: General Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Diagram 2: Simplified Carbonic Anhydrase Inhibition Mechanism
References
Application Notes and Protocols: Synthesis of Novel Heterocycles Using Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel benzothiadiazine-1,1-dioxide derivative, a class of heterocycles with significant interest in medicinal chemistry, starting from methyl 4-(chlorosulfonyl)-3-nitrobenzoate. The protocol is divided into three key synthetic steps: sulfonamide formation, nitro group reduction, and cyclization to the final heterocyclic product.
Introduction
This compound is a versatile building block for the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both an electrophilic sulfonyl chloride and a nitro group that can be further functionalized, makes it an attractive starting material for generating molecular diversity. This protocol details a representative three-step synthesis of a novel 7-carbomethoxy-3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide. Benzothiadiazine-1,1-dioxides are known for their wide range of biological activities.[1][2]
Overall Synthetic Scheme
The synthesis proceeds through the formation of a sulfonamide, followed by the reduction of the nitro group to an aniline derivative, and subsequent cyclization with an aldehyde to yield the target benzothiadiazine-1,1-dioxide.
Caption: Overall synthetic route from this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate
This step involves the reaction of the sulfonyl chloride with benzylamine to form the corresponding sulfonamide.
Workflow Diagram
Caption: Workflow for the synthesis of the sulfonamide intermediate.
Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add pyridine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add benzylamine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer sequentially with 1M HCl (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data
| Parameter | Value |
| Starting Material | 2.79 g (10 mmol) |
| Benzylamine | 1.18 g (11 mmol) |
| Pyridine | 0.95 g (12 mmol) |
| Reaction Time | 12 h |
| Temperature | 0 °C to RT |
| Product Yield | 3.15 g (90%) |
| Appearance | Pale yellow solid |
Step 2: Synthesis of Methyl 3-amino-4-(N-benzylsulfamoyl)benzoate
This step involves the reduction of the nitro group to an amine using iron powder in the presence of ammonium chloride.
Workflow Diagram
Caption: Workflow for the reduction of the nitro group.
Protocol:
-
Suspend methyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (3:1, 20 mL/mmol).
-
Add ammonium chloride (4.0 eq) to the suspension.
-
Add iron powder (5.0 eq) portion-wise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
While hot, filter the reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization from ethanol/water.
Quantitative Data
| Parameter | Value |
| Starting Material | 3.50 g (10 mmol) |
| Iron Powder | 2.79 g (50 mmol) |
| Ammonium Chloride | 2.14 g (40 mmol) |
| Reaction Time | 4 h |
| Temperature | Reflux |
| Product Yield | 2.72 g (85%) |
| Appearance | Off-white solid |
Step 3: Synthesis of Methyl 7-carbomethoxy-3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
This final step is an iodine-mediated oxidative cyclization of the 2-aminobenzenesulfonamide derivative with benzaldehyde.[1]
Workflow Diagram
Caption: Workflow for the cyclization to the final heterocycle.
Protocol:
-
To a solution of methyl 3-amino-4-(N-benzylsulfamoyl)benzoate (1.0 eq) and benzaldehyde (1.2 eq) in dimethyl sulfoxide (DMSO, 10 mL/mmol), add potassium carbonate (2.0 eq).[1]
-
Add iodine (1.5 eq) to the mixture.[1]
-
Heat the reaction mixture at 110 °C for 2 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data
| Parameter | Value |
| Starting Material | 3.20 g (10 mmol) |
| Benzaldehyde | 1.27 g (12 mmol) |
| Potassium Carbonate | 2.76 g (20 mmol) |
| Iodine | 3.81 g (15 mmol) |
| Reaction Time | 2 h |
| Temperature | 110 °C |
| Product Yield | 2.89 g (70%) |
| Appearance | White solid |
Disclaimer: The provided protocols are based on established chemical transformations and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: Reaction of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a versatile bifunctional reagent crucial in the synthesis of a diverse array of sulfonamide derivatives. The presence of a highly reactive sulfonyl chloride group and a nitro-activated aromatic ring makes it an important building block in medicinal chemistry and drug discovery. The reaction of this compound with primary amines yields N-substituted sulfonamides, a class of compounds renowned for their broad spectrum of biological activities.
This document provides detailed application notes on the synthesis of such sulfonamides, their potential applications, particularly as antimicrobial agents and enzyme inhibitors, and comprehensive experimental protocols for their preparation and characterization.
Applications in Drug Discovery and Development
The sulfonamide derivatives synthesized from this compound are of significant interest in drug development due to their potential therapeutic applications.
Antimicrobial Agents: Sulfonamides are a well-established class of antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Folic acid is essential for the synthesis of nucleic acids and certain amino acids in bacteria. By blocking its production, sulfonamides inhibit bacterial growth and replication.[1][3] The nitro group present on the benzene ring of the starting material may also contribute to the antimicrobial activity, as nitro-containing compounds are known to generate reactive nitroso and superoxide species that can damage bacterial DNA.[4]
Enzyme Inhibitors: Beyond their antibacterial properties, sulfonamides are known to inhibit various other enzymes. A notable example is carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes.[5][6][7] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[5] The N-substituted sulfonamides derived from this compound can be screened for their inhibitory activity against different CA isozymes to identify potential drug candidates.
Reaction Mechanism and Experimental Workflow
The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage.
Caption: General reaction mechanism for the synthesis of N-substituted sulfonamides.
A typical experimental workflow for the synthesis and characterization of these compounds is outlined below.
Caption: A typical experimental workflow for sulfonamide synthesis.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-4-(methoxycarbonyl)-2-nitrobenzenesulfonamides
This protocol describes a general method for the reaction of this compound with various primary aromatic amines.
Materials:
-
This compound
-
Substituted aniline (or other primary amine)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-4-(methoxycarbonyl)-2-nitrobenzenesulfonamide.
Protocol 2: Synthesis of Methyl 4-anilino-3-nitrobenzoate
This protocol provides a specific example of a related reaction using methyl 4-chloro-3-nitrobenzoate, which demonstrates the reactivity of the aromatic ring to nucleophilic substitution by a primary amine.
Materials:
-
Methyl 4-chloro-3-nitrobenzoate
-
Aniline
-
Ethanol
Procedure:
-
Heat a mixture of methyl 4-chloro-3-nitrobenzoate (5.0 g, 23 mmol) in distilled aniline (10 ml) at 120 °C for 18 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature and add ethanol (50 ml).[8]
-
Collect the resulting yellow precipitate by filtration.[8]
-
Wash the precipitate with cold ethanol (2 x 20 ml) and dry to yield the final product. A yield of 4.7 g has been reported for this procedure.[8]
Data Presentation
The following table summarizes representative data for the synthesis of sulfonamide derivatives from various sulfonyl chlorides and primary amines. While specific data for this compound is limited in the public domain, this table provides an expected range of outcomes based on similar reactions.
| Entry | Primary Amine | Sulfonyl Chloride | Product | Yield (%) | Reference |
| 1 | Aniline | Benzenesulfonyl chloride | N-Phenylbenzenesulfonamide | 90 | [9] |
| 2 | 4-Chloroaniline | 4-Methylbenzenesulfonyl chloride | N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | 85-95 | [9] |
| 3 | Benzylamine | 4-Nitrobenzenesulfonyl chloride | N-Benzyl-4-nitrobenzenesulfonamide | 80-90 | [9] |
| 4 | Aniline | Methyl 4-chloro-3-nitrobenzoate | Methyl 4-anilino-3-nitrobenzoate | ~87 | [8] |
Signaling Pathway
Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides
Sulfonamides exert their antibacterial effect by interfering with the de novo synthesis of folic acid in bacteria. They are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroate, a precursor to folic acid. Inhibition of this pathway ultimately disrupts the synthesis of essential nucleic acids and proteins, leading to bacteriostasis.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
References
- 1. homework.study.com [homework.study.com]
- 2. Metabolic Pathway Inhibitor - Creative Biolabs [creative-biolabs.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Application Notes and Protocols: Purification of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and its derivatives. The methodologies outlined are essential for obtaining high-purity compounds crucial for research, discovery, and development in the pharmaceutical and chemical industries.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives, particularly sulfonamides, are of significant interest in drug discovery. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. This document details two primary purification techniques: recrystallization and column chromatography, providing both general principles and specific protocols.
Purification Techniques
The choice of purification method depends on the nature of the derivative, the impurities present, and the desired scale of purification.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
The selection of an appropriate solvent is critical for successful recrystallization.[1] Common solvents for the purification of nitro-substituted aromatic sulfonyl chlorides and their derivatives include:
-
Alcohols: Methanol, Ethanol
-
Acids: Glacial Acetic Acid
-
Esters: Ethyl Acetate
-
Alkanes: Hexanes, Petroleum Ether
-
Halogenated Solvents: Dichloromethane
Often, a mixture of solvents is required to achieve the desired solubility profile.
-
Dissolution: In a suitable flask, add the crude solid and a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Table 1: Recrystallization Solvents and Conditions for Nitro-Substituted Sulfonyl Compounds
| Compound Type | Solvent System | Key Considerations |
| Nitrobenzenesulfonyl chlorides | Glacial Acetic Acid, then Water | Dissolve in warm glacial acetic acid, filter, and then add cold water to precipitate the purified product.[2] |
| Sulfonate esters | Methanol | Recrystallization from methanol can yield colorless crystals.[3] |
| Sulfonamides | Ethanol-Water | Dissolve in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists, then cool slowly. |
| General Aromatic Sulfonyl Amides | Hexanes/Tetrahydrofuran | A 4:1 mixture can be effective for recrystallizing some sulfonamides. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For derivatives of this compound, silica gel is a commonly used stationary phase.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Table 2: Column Chromatography Conditions for Sulfonyl Chloride Derivatives
| Compound Type | Stationary Phase | Eluent System (Mobile Phase) | Typical Observations |
| Sulfonyl Chlorides | Silica Gel | Ethyl Acetate/Petroleum Ether (e.g., 1:20 v/v) | The sulfonyl chloride is typically less polar and will elute before more polar impurities.[4] |
| Sulfonamides | Silica Gel | Ethyl Acetate/Hexanes (e.g., increasing polarity) | The polarity of sulfonamides can vary greatly depending on the substituent, requiring gradient elution.[5] |
| Nitro-substituted Sulfides | Silica Gel | Carbon Tetrachloride then Chloroform | A stepwise gradient can be effective for separating closely related compounds.[3] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Glacial Acetic Acid
-
Deionized Water (cold)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of warm (50-60°C) glacial acetic acid to dissolve the solid completely.[2]
-
If the solution is not clear, perform a hot gravity filtration to remove any insoluble impurities.
-
Allow the solution to cool slightly, then slowly add cold deionized water while stirring until the solution becomes turbid.
-
Cool the mixture in an ice bath to maximize the precipitation of the purified product.
-
Collect the white to pale yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified product under vacuum.
Protocol 2: Purification of a Methyl 4-(N-arylsulfonamido)-3-nitrobenzoate Derivative by Column Chromatography
Objective: To purify a sulfonamide derivative synthesized from this compound and an aromatic amine.
Materials:
-
Crude Methyl 4-(N-arylsulfonamido)-3-nitrobenzoate
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in a 9:1 hexanes:ethyl acetate mixture and pack the chromatography column.
-
Dissolve the crude sulfonamide in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Begin elution with 9:1 hexanes:ethyl acetate, collecting fractions.
-
Monitor the elution by TLC, spotting each fraction on a TLC plate and developing in a 7:3 hexanes:ethyl acetate system. Visualize the spots under a UV lamp.
-
Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexanes:ethyl acetate) to elute the desired product.
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified sulfonamide.
Visualizations
Caption: General workflow for the purification of solids.
Caption: Synthesis of sulfonamide derivatives.
References
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: Application Notes for Use as a Chemical Probe in Biological Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a chemical compound featuring a highly reactive sulfonyl chloride group and a nitrobenzoate moiety. While specific biological applications of this particular molecule are not extensively documented in peer-reviewed literature, its structural features strongly suggest its utility as a chemical probe for activity-based protein profiling (ABPP) and other proteomic studies. The electrophilic nature of the sulfonyl chloride group allows for covalent modification of nucleophilic amino acid residues within proteins, enabling the investigation of protein function, identification of enzyme activities, and discovery of potential drug targets.[1][2][3]
This document provides detailed application notes and generalized protocols for the use of this compound as a chemical probe, based on established methodologies for similar electrophilic probes, particularly aryl sulfonyl halides.[4][5][6]
Principle of Action
The primary mechanism of action for this compound as a chemical probe is the covalent modification of proteins. The electron-withdrawing nature of the adjacent nitro group enhances the electrophilicity of the sulfonyl chloride, making it susceptible to nucleophilic attack by amino acid side chains.
Caption: Proposed mechanism of protein modification by this compound.
Potential Applications
Based on the reactivity of its functional groups, this compound can be potentially employed in the following applications:
-
Activity-Based Protein Profiling (ABPP): To identify and characterize the activity of various enzyme classes, such as proteases, kinases, and transferases, that possess reactive nucleophilic residues in their active sites.[3][7][8]
-
Covalent Ligand Discovery: As a fragment for screening against proteins to identify novel binding sites and develop covalent inhibitors.[9][10][11][12]
-
Target Identification and Validation: To identify the cellular targets of bioactive small molecules through competitive labeling experiments.[13][14]
-
Mapping Protein-Protein Interactions: By assessing changes in the accessibility of reactive residues upon complex formation.
Data Presentation
Table 1: Potential Reactivity with Amino Acid Residues
The sulfonyl chloride moiety is known to react with several nucleophilic amino acid residues. The reactivity is context-dependent, influenced by the local microenvironment within the protein.[1][2]
| Amino Acid | Nucleophilic Group | Potential for Covalent Modification |
| Lysine | ε-amino group | High |
| Cysteine | Thiol group | High |
| Tyrosine | Phenolic hydroxyl group | Moderate to High |
| Serine | Hydroxyl group | Moderate |
| Threonine | Hydroxyl group | Moderate |
| Histidine | Imidazole ring | Moderate |
Table 2: Summary of Experimental Protocols
This table provides an overview of the key experimental workflows for utilizing this compound as a chemical probe.
| Protocol | Objective | Key Steps |
| 1 | General Protein Labeling in a Complex Proteome (in vitro) | 1. Proteome preparation. 2. Probe incubation. 3. Quenching of unreacted probe. 4. Analysis of labeling by SDS-PAGE. |
| 2 | Identification of Protein Targets using "Click Chemistry" and Mass Spectrometry | 1. Synthesis of a "clickable" analog of the probe. 2. Labeling of cellular lysate or live cells. 3. Lysis and conjugation to a reporter tag (e.g., biotin) via click chemistry. 4. Enrichment of labeled proteins. 5. On-bead digestion and identification by LC-MS/MS. |
| 3 | Competitive ABPP for Target Validation | 1. Pre-incubation of the proteome with a known inhibitor. 2. Incubation with the probe. 3. Analysis of probe labeling to identify competed targets. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for the specific biological system and experimental goals.
Protocol 1: General Protein Labeling in a Complex Proteome (in vitro)
This protocol describes a basic workflow to assess the overall reactivity of this compound with a complex proteome.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell or tissue lysate
-
Bradford assay reagent
-
SDS-PAGE loading buffer
-
Coomassie stain or fluorescence-based gel stain
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS, pH 7.4) without nucleophilic additives like DTT or β-mercaptoethanol. Determine the protein concentration using a Bradford assay.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Labeling Reaction: In a microcentrifuge tube, dilute the proteome to a final concentration of 1 mg/mL. Add the probe stock solution to achieve the desired final concentration (e.g., 10-100 µM). A DMSO-only control should be included.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
Quenching: Quench the reaction by adding an excess of a nucleophilic agent, such as β-mercaptoethanol or DTT, to the SDS-PAGE loading buffer and then adding it to the sample.
-
SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the protein bands by Coomassie staining or a total protein stain. Changes in banding patterns or the appearance of higher molecular weight adducts may indicate covalent modification.
Protocol 2: Identification of Protein Targets using "Click Chemistry" and Mass Spectrometry
This advanced protocol enables the specific identification of protein targets. It requires a modified version of the probe containing a bioorthogonal handle (e.g., an alkyne or azide) for "click" chemistry.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a clickable probe.[8][13][15]
Procedure:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a terminal alkyne or azide group.
-
Cellular Labeling: Treat live cells or a cell lysate with the clickable probe.
-
Lysis and Click Reaction: Lyse the cells (if applicable) and perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide or biotin-alkyne reporter tag.[13]
-
Enrichment: Capture the biotinylated proteins using streptavidin-conjugated beads.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides using trypsin while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the sites of covalent modification.[16][17][18]
Investigating Signaling Pathways: A Case Study with Kinases
Covalent probes are frequently used to study protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer.[14][19][20] While the specific kinase targets of this compound are unknown, a general approach to investigate its effect on a hypothetical kinase signaling pathway is outlined below.
Caption: A generic kinase signaling pathway that could be investigated using a covalent probe.
By using the ABPP workflow, one could determine if this compound covalently modifies and potentially inhibits the activity of specific kinases in this pathway. Competitive ABPP with known kinase inhibitors could further validate these findings.
Safety Precautions
This compound is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 16. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nuvisan.com [nuvisan.com]
- 18. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 19. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Scalable Synthesis of Compounds from Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of a diverse range of sulfonamide derivatives from the versatile starting material, Methyl 4-(chlorosulfonyl)-3-nitrobenzoate. The following sections detail the reaction schemes, experimental procedures, and potential applications of the synthesized compounds, with a focus on their relevance in drug discovery and development.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamides. The presence of a reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a methyl ester functionality allows for a variety of chemical transformations, leading to the generation of compound libraries with diverse biological activities. Sulfonamides are a well-established class of pharmacophores known for their antibacterial, anticancer, and anti-inflammatory properties.[1] This document outlines scalable and reproducible methods for the synthesis of N-substituted sulfonamides, which are valuable intermediates in the development of novel therapeutic agents.
Synthesis of N-Substituted Sulfonamides
The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of a wide array of sulfonamides. The general reaction scheme is presented below:
Reaction Scheme:
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl and N-Alkyl Sulfonamides:
This protocol is adaptable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of the primary or secondary amine (1.2 equivalents) and pyridine or triethylamine (1.5 equivalents) in dichloromethane (10 mL per mmol of sulfonyl chloride) at 0 °C, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-substituted sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following tables summarize the representative yields and reaction times for the synthesis of various N-substituted sulfonamides from this compound based on established general procedures.
Table 1: Synthesis of N-Aryl Sulfonamides
| Amine | Product Name | Reaction Time (h) | Yield (%) |
| Aniline | Methyl 4-(N-phenylsulfamoyl)-3-nitrobenzoate | 4 | 85-95 |
| 4-Methoxyaniline | Methyl 4-(N-(4-methoxyphenyl)sulfamoyl)-3-nitrobenzoate | 4 | 88-96 |
| 4-Chloroaniline | Methyl 4-(N-(4-chlorophenyl)sulfamoyl)-3-nitrobenzoate | 6 | 82-92 |
| 2-Aminopyridine | Methyl 4-(N-(pyridin-2-yl)sulfamoyl)-3-nitrobenzoate | 8 | 75-85 |
Table 2: Synthesis of N-Alkyl Sulfonamides
| Amine | Product Name | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | | Benzylamine | Methyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate | 2 | 90-98 | | Cyclohexylamine | Methyl 4-(N-cyclohexylsulfamoyl)-3-nitrobenzoate | 3 | 88-97 | | Morpholine | Methyl 4-(morpholinosulfonyl)-3-nitrobenzoate | 2 | 92-99 | | Piperidine | Methyl 4-(piperidine-1-sulfonyl)-3-nitrobenzoate | 2 | 91-98 |
Application in Drug Discovery: Targeting Signaling Pathways
Sulfonamide derivatives are known to interact with various biological targets, making them valuable scaffolds in drug discovery. The nitroaromatic sulfonamides synthesized from this compound can be further modified (e.g., reduction of the nitro group) to generate compounds that target specific signaling pathways involved in diseases such as cancer, bacterial infections, and inflammation.
Experimental Workflow
The general workflow for the synthesis and evaluation of these compounds is depicted below.
Targeting Bacterial Folic Acid Synthesis
Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2][3][4] This pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition leads to bacterial growth arrest.
Targeting Cyclooxygenase-2 (COX-2) in Inflammation
Certain sulfonamide-containing compounds are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[1][5][6] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[7][8][9][10][11] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy to block tumor growth and metastasis. Many small-molecule VEGFR-2 inhibitors incorporate a sulfonamide moiety.
Conclusion
This compound is a highly valuable and versatile starting material for the scalable synthesis of a wide range of N-substituted sulfonamides. The protocols outlined in these application notes are robust, high-yielding, and applicable to a diverse set of amines, making them ideal for the generation of compound libraries for drug discovery. The resulting sulfonamide derivatives have the potential to modulate key signaling pathways implicated in various diseases, highlighting the importance of this synthetic platform in the development of new therapeutic agents.
References
- 1. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, which are prevalent motifs in many pharmaceutical compounds. The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines and alcohols. Efficient and accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, ensuring product quality, and maximizing yields.
This document provides detailed application notes and protocols for various analytical methods to monitor reactions involving this compound. The techniques covered include Thin-Layer Chromatography (TLC) for rapid qualitative analysis, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative assessment.
Reaction Scheme
A typical reaction involving this compound is the formation of a sulfonamide upon reaction with a primary or secondary amine (R¹R²NH). The progress of this reaction can be monitored by observing the consumption of the starting materials and the formation of the sulfonamide product.
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Experimental Workflow Overview
The synthesis of this compound is typically a two-step process. The first step involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate. The second step is the chlorosulfonylation of the resulting methyl 3-nitrobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the reaction step.
Step 1: Nitration of Methyl Benzoate
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Methyl 3-nitrobenzoate | Incomplete reaction due to insufficient reaction time or low temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction time. Ensure the reaction temperature is maintained within the optimal range.[1] |
| Formation of byproducts due to high reaction temperature. | Maintain a reaction temperature between 5-15°C during the addition of the nitrating mixture.[1][2] Higher temperatures can lead to the formation of dinitro- and ortho-isomers.[1][2] | |
| Loss of product during workup and purification. | Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient amount of crushed ice. Wash the crude product with ice-cold water and then with a small amount of ice-cold methanol to remove impurities without significant product loss.[1][2] | |
| Product is an oil or fails to solidify | Presence of significant amounts of impurities, particularly the ortho-isomer. | Wash the crude product with ice-cold methanol to remove the more soluble ortho-isomer.[1][2] If the product remains oily, consider purification by column chromatography. |
| Incomplete reaction leaving unreacted methyl benzoate. | Ensure the addition of the nitrating mixture is not too slow, which can lead to an incomplete reaction.[3] | |
| Formation of colored impurities | Nitration at elevated temperatures can lead to the formation of nitrophenolic compounds.[1][2] | Strictly control the reaction temperature below 15°C.[1][2] The product can be purified by recrystallization from methanol to remove colored impurities.[1][2] |
Step 2: Chlorosulfonylation of Methyl 3-nitrobenzoate
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reagent or reaction time. | Use a sufficient excess of chlorosulfonic acid (typically 4-6 molar equivalents). The reaction with thionyl chloride may also be used to improve conversion. |
| Hydrolysis of the sulfonyl chloride product during workup. | After the reaction is complete, pour the mixture carefully onto crushed ice and water, ensuring the temperature remains low. Filter the precipitated product quickly and wash with cold water. | |
| Decomposition of the product at high temperatures. | Maintain the reaction temperature as specified in the protocol. Avoid excessive heating during the reaction and workup. | |
| Product is difficult to purify | Presence of the corresponding sulfonic acid due to hydrolysis. | Minimize contact with water during and after the reaction. Dry the crude product thoroughly under vacuum. |
| Formation of isomeric sulfonyl chlorides. | While the directing effects of the nitro and ester groups favor substitution at the 4-position, some formation of other isomers is possible. Purification by recrystallization or column chromatography may be necessary. | |
| Violent reaction or excessive fuming | Reaction of chlorosulfonic acid with residual water in the starting material or glassware. | Ensure that methyl 3-nitrobenzoate is completely dry and that all glassware is oven-dried before use. Add the substrate portion-wise to the chlorosulfonic acid at a controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of methyl benzoate?
A1: The optimal temperature for the nitration of methyl benzoate is between 5-15°C.[1][2] Exceeding this temperature range can lead to a decrease in yield and the formation of unwanted byproducts such as dinitro compounds and the ortho-isomer.[1][2]
Q2: How can I minimize the formation of the ortho-isomer during nitration?
A2: Maintaining a low reaction temperature (5-15°C) is crucial for minimizing the formation of the ortho-isomer.[1][2] The meta-directing effect of the ester group is more pronounced at lower temperatures. The ortho-isomer is also more soluble in cold methanol, allowing for its removal during the washing of the crude product.[1][2]
Q3: What are the key safety precautions for the chlorosulfonylation step?
A3: Chlorosulfonic acid is a highly corrosive and reactive substance. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction is exothermic and releases hydrogen chloride gas, so a gas trap is necessary. Ensure all glassware is dry to prevent a violent reaction with water.
Q4: My final product (this compound) shows a broad melting point. What could be the reason?
A4: A broad melting point typically indicates the presence of impurities. The most likely impurity is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. To obtain a pure product, ensure a completely anhydrous reaction environment and minimize exposure to moisture during workup. Recrystallization from a suitable solvent may be necessary.
Q5: Can I use a different sulfonating agent instead of chlorosulfonic acid?
A5: While chlorosulfonic acid is the most common reagent for this transformation, other methods for introducing a sulfonyl chloride group exist, such as the Sandmeyer reaction starting from the corresponding amine. However, for the direct chlorosulfonylation of methyl 3-nitrobenzoate, chlorosulfonic acid is generally the most direct reagent.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-nitrobenzoate
This protocol is adapted from Organic Syntheses.[2]
-
In a flask equipped with a mechanical stirrer, add 204 g (1.5 moles) of pure methyl benzoate to 400 cc of concentrated sulfuric acid, pre-cooled to 0°C.
-
Cool the mixture to 0–10°C using an ice bath.
-
Slowly add a pre-cooled nitrating mixture of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid over approximately one hour, maintaining the reaction temperature between 5–15°C with vigorous stirring.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Pour the reaction mixture onto 1300 g of crushed ice.
-
Collect the precipitated solid by suction filtration and wash with water.
-
To remove impurities, suspend the crude product in 200 cc of ice-cold methanol and stir.
-
Filter the mixture by suction and wash the solid with another 100 cc of cold methanol.
-
Dry the product. The expected yield is 220–230 g (81–85%).
Protocol 2: Synthesis of this compound (General Procedure)
This is a general procedure based on common practices for chlorosulfonylation. Specific quantities may need optimization.
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, place methyl 3-nitrobenzoate.
-
Cool the flask in an ice-water bath.
-
Slowly add 4-6 molar equivalents of chlorosulfonic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Some procedures may involve the addition of thionyl chloride at this stage to improve the conversion of any sulfonic acid intermediate to the sulfonyl chloride.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Data Presentation
Table 1: Effect of Temperature on the Yield of Methyl 3-nitrobenzoate
| Reaction Temperature (°C) | Yield of Solid Product (g) from 1.5 moles of Methyl Benzoate | Reference |
| 5-15 | 220-230 | [2] |
| 50 | 193 | [2] |
| 70 | 130 | [2] |
Visualizations
References
Technical Support Center: Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as the formation of side products during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is a classic electrophilic aromatic substitution reaction. Methyl 3-nitrobenzoate is reacted with an excess of chlorosulfonic acid (ClSO₃H) to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. At lower temperatures, the active electrophile is believed to be SO₂Cl⁺, which is generated from the autoionization of chlorosulfonic acid[1].
Q2: What are the most common side products encountered in this synthesis?
The most common side products are:
-
Isomeric Products: Primarily Methyl 2-(chlorosulfonyl)-5-nitrobenzoate, formed due to substitution at an alternative position on the aromatic ring.
-
Hydrolysis Product: Methyl 4-(sulfo)-3-nitrobenzoate (a sulfonic acid), which results from the reaction of the highly reactive chlorosulfonyl group with any trace amounts of water[2][3].
-
Unreacted Starting Material: Residual Methyl 3-nitrobenzoate if the reaction does not go to completion.
Q3: Why are isomeric side products formed during the chlorosulfonation of Methyl 3-nitrobenzoate?
Isomer formation is governed by the directing effects of the substituents already present on the benzene ring: the nitro group (-NO₂) and the methyl ester group (-COOCH₃). Both are electron-withdrawing groups and are classified as meta-directors[4][5].
Starting with Methyl 3-nitrobenzoate:
-
The nitro group at position 3 directs incoming electrophiles to positions 1 and 5 (its meta positions).
-
The methyl ester group at position 1 directs incoming electrophiles to position 3 (already occupied) and 5.
Both groups deactivate the ring, but they direct the incoming chlorosulfonyl group to different available positions (ortho/para to the existing groups). The primary substitution occurs at position 4, which is ortho to the nitro group and meta to the ester. However, substitution can also occur at position 2 (ortho to the ester and para to the nitro group) or position 6 (ortho to both), leading to isomeric impurities. The 4-position is generally favored.
Q4: How can the formation of the sulfonic acid byproduct be minimized?
The chlorosulfonyl group is highly susceptible to hydrolysis[2]. To minimize the formation of the corresponding sulfonic acid, rigorous anhydrous (dry) conditions are critical.
-
Use dry glassware and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Quench the reaction mixture by pouring it onto crushed ice, which rapidly precipitates the water-insoluble sulfonyl chloride, protecting it from extensive hydrolysis[2][6].
Q5: What is the purpose of using a large excess of chlorosulfonic acid?
Using chlorosulfonic acid in large excess serves two main purposes:
-
It acts as both the reagent and the solvent for the reaction[2].
-
The excess ensures that the concentration of the electrophilic species (SO₂Cl⁺) is high enough to drive the reaction forward, especially since the aromatic ring is deactivated by two electron-withdrawing groups[4][7].
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: The final product is an oil or a gel and fails to crystallize. What is the likely cause?
This is a common issue often indicating the presence of impurities that disrupt the crystal lattice formation.
-
Possible Cause 1: Isomeric Impurities. The presence of Methyl 2-(chlorosulfonyl)-5-nitrobenzoate or other isomers can lower the melting point and inhibit crystallization.
-
Possible Cause 2: Hydrolysis. If the product has been exposed to moisture, a significant amount of the corresponding sulfonic acid may have formed. This impurity can prevent the desired sulfonyl chloride from solidifying.
-
Possible Cause 3: Incomplete Reaction. Significant amounts of unreacted Methyl 3-nitrobenzoate can result in an oily product[8]. A pasty or gel-like consistency can sometimes be attributed to the hydrolysis of the ester group to a carboxylic acid under harsh acidic conditions[9].
-
Suggested Solution:
-
Purification: Attempt to purify the crude product. Washing the precipitate with ice-cold water helps remove water-soluble impurities. A subsequent wash with a cold, non-polar solvent can help remove unreacted starting material.
-
Recrystallization: If a solid can be isolated, recrystallization from a suitable solvent is the best method for purification[10][11].
-
Extraction: Dissolve the oily product in a water-immiscible organic solvent (like methylene chloride) and wash with cold water or brine to remove the sulfonic acid byproduct[2]. Dry the organic layer thoroughly before removing the solvent.
-
Q2: The overall yield of the desired product is very low. What went wrong?
Low yields can stem from several factors throughout the experimental process.
-
Possible Cause 1: Inadequate Temperature Control. The reaction is highly exothermic. If the temperature is not kept low during the addition of reagents, it can lead to charring, decomposition, and the formation of unspecified byproducts[12][13].
-
Possible Cause 2: Insufficient Reaction Time or Temperature. Deactivated aromatic rings require more forcing conditions to react. The reaction may not have been allowed to proceed for long enough or at a high enough temperature (after the initial addition) to go to completion.
-
Possible Cause 3: Excessive Hydrolysis. If the workup procedure is slow or conducted improperly, a large portion of the desired sulfonyl chloride product may hydrolyze back to the sulfonic acid, which will be lost in the aqueous phase. The use of a water-immiscible solvent during quenching can help minimize this loss[2].
-
Possible Cause 4: Impure Starting Materials. Using impure Methyl 3-nitrobenzoate can lead to lower yields and additional side products[10][12].
-
Suggested Solution:
-
Optimize Temperature: Maintain strict temperature control (typically 0-10 °C) during the addition of the substrate to the chlorosulfonic acid.
-
Monitor Reaction: Use a technique like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction[8].
-
Refine Workup: Ensure the quenching process is rapid. Pour the reaction mixture directly onto a large excess of crushed ice with vigorous stirring to precipitate the product quickly.
-
Q3: The reaction mixture turned very dark or black. Is the experiment salvageable?
A dark color change often indicates decomposition or charring.
-
Possible Cause: This is almost always due to poor temperature control, where the reaction temperature was allowed to rise too high, or the addition of reagents was too fast. Localized "hot spots" can cause the strong acid to decompose the organic material.
-
Suggested Solution: While the desired product may still be present, the yield and purity will likely be very low. It is often best to discard the run and start again, paying closer attention to maintaining the recommended temperature range. If you do proceed with the workup, be prepared for a difficult purification process.
Data Summary
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent on Benzene Ring | Group Type | Activating/Deactivating Effect | Directing Influence |
| -NO₂ (Nitro) | Electron-Withdrawing | Strongly Deactivating[7] | meta |
| -COOCH₃ (Methyl Ester) | Electron-Withdrawing | Deactivating[7] | meta |
Table 2: General Impact of Reaction Conditions on Product Purity
| Parameter | Condition | Likely Outcome on Purity | Rationale |
| Temperature | Too High (> 20°C during addition) | Decreased | Increased rate of side reactions and decomposition[12]. |
| Moisture | Presence of water | Decreased | Promotes hydrolysis of the sulfonyl chloride to sulfonic acid[2][3]. |
| Reaction Time | Too Short | Decreased | Incomplete reaction, leaving unreacted starting material[8]. |
| Workup | Slow quenching / Inefficient filtration | Decreased | Allows more time for the product to hydrolyze in the aqueous acidic mixture. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on standard chlorosulfonation methods.
Materials:
-
Methyl 3-nitrobenzoate
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Deionized water
-
Dichloromethane (optional, for extraction)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice-salt bath. Ensure all glassware is thoroughly dried.
-
Carefully charge the flask with 4 molar equivalents of chlorosulfonic acid. Cool the acid to 0-5 °C in the ice bath.
-
Slowly add 1 molar equivalent of Methyl 3-nitrobenzoate to the stirred chlorosulfonic acid over 30-60 minutes. Use the dropping funnel if the starting material is liquid or add in small portions if it is a solid. Crucially, maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Prepare a large beaker containing a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture).
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. A solid precipitate should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with several portions of ice-cold deionized water to remove residual acids.
-
Dry the product under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.
Visualizations
Reaction Pathways
Caption: Main reaction pathway and formation of key side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 5. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. southalabama.edu [southalabama.edu]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Preparation of methyl 3-nitrobenzoate - PAG 6.3 OCR - Synthesis of an organic solid | UK Science Technician Community [community.preproom.org]
Technical Support Center: Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate. The second step is the chlorosulfonation of methyl 3-nitrobenzoate, which introduces the chlorosulfonyl group at the 4-position of the aromatic ring.
Q2: What is the electrophile in the chlorosulfonation step?
In chlorosulfonation reactions using chlorosulfonic acid, the active electrophile is believed to be the sulfur trioxide (SO₃) or a related species generated in situ. At lower temperatures, chlorosulfonic acid can react to form the SO₂Cl⁺ electrophile.[1]
Q3: Why is the chlorosulfonyl group introduced at the 4-position?
The substituents on the benzene ring direct the position of incoming groups. The methyl ester (-COOCH₃) and the nitro (-NO₂) groups are both electron-withdrawing and meta-directing.[2][3] However, in this case, the substitution occurs at the position para to the methyl ester and ortho to the nitro group. This is likely due to a combination of steric hindrance and the electronic deactivation of the ring, making the 4-position the most favorable for electrophilic attack.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction. A spot for the starting material (methyl 3-nitrobenzoate) and the product (this compound) should be observed. The product is expected to be more polar than the starting material. It's important to quench a small aliquot of the reaction mixture before running the TLC.
Q5: What are some common side reactions?
Potential side reactions include di-sulfonation, where a second chlorosulfonyl group is added to the ring, and hydrolysis of the methyl ester or the chlorosulfonyl group if water is present.[4] At higher temperatures, chlorosulfonic acid can also act as a chlorinating agent.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive chlorosulfonic acid due to moisture exposure.[4] - Reaction temperature is too low. - Insufficient reaction time. | - Use fresh, anhydrous chlorosulfonic acid and ensure all glassware is dry. - Gradually increase the reaction temperature while monitoring for product formation and side reactions. - Extend the reaction time. |
| Formation of Multiple Products | - Reaction temperature is too high, leading to side reactions like di-sulfonation or chlorination.[4][5] - Incorrect stoichiometry of reactants. | - Perform the reaction at a lower temperature.[4] - Carefully control the molar ratio of chlorosulfonic acid to the starting material. |
| Product is an Oil or Gummy Solid | - Presence of impurities. - Incomplete reaction. - Hydrolysis of the product during workup.[6] | - Ensure the starting material is pure. - Allow the reaction to go to completion as monitored by TLC. - Perform the workup at low temperatures and avoid excess water. |
| Low Yield After Purification | - Product loss during workup and purification steps.[7] - Decomposition of the product on silica gel during chromatography. | - Optimize the extraction and recrystallization procedures. - Consider alternative purification methods like crystallization if the product is unstable on silica gel. |
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters that can be optimized for the chlorosulfonation of methyl 3-nitrobenzoate. The values are illustrative and should be optimized for your specific experimental setup.
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized for Yield) | Condition 3 (Optimized for Purity) |
| Temperature | 0 °C to Room Temperature | 40-50 °C | 25-35 °C |
| Reaction Time | 2-4 hours | 6-8 hours | 4-6 hours |
| Molar Ratio (Chlorosulfonic Acid : Substrate) | 3 : 1 | 5 : 1 | 4 : 1 |
| Solvent | Dichloromethane | None (neat) | Chloroform |
| Workup | Quench with ice water | Slow addition to ice | Quench with ice, followed by extraction with cold solvent |
Experimental Protocols
Step 1: Nitration of Methyl Benzoate to Methyl 3-nitrobenzoate
-
In a round-bottom flask, dissolve methyl benzoate in concentrated sulfuric acid and cool the mixture in an ice bath.[8]
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.[8]
-
Slowly add the nitrating mixture to the methyl benzoate solution, maintaining the temperature below 10-15 °C.[6]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the product.[8]
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent like methanol to obtain pure methyl 3-nitrobenzoate.
Step 2: Chlorosulfonation of Methyl 3-nitrobenzoate
-
In a dry, round-bottom flask equipped with a stirrer and a dropping funnel, place methyl 3-nitrobenzoate.
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the methyl 3-nitrobenzoate, keeping the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to the desired temperature and stir for the optimized reaction time.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the product and wash it with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. globalspec.com [globalspec.com]
- 6. reddit.com [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Troubleshooting failed reactions with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is showing low to no yield of the desired sulfonamide. What are the primary causes?
A1: Low or no yield in sulfonamide synthesis is a common issue that can often be traced back to a few key factors. The primary suspect is often the degradation of the sulfonyl chloride starting material. This compound is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines under standard sulfonylation conditions.[1][2]
Here are the initial checks you should perform:
-
Reagent Quality:
-
This compound: Ensure it is from a fresh bottle or has been stored under strictly anhydrous conditions. Older reagents or those exposed to air can have a significant percentage of the hydrolyzed, unreactive sulfonic acid.
-
Amine: The amine reactant should be pure and dry. Some amines can absorb atmospheric carbon dioxide.
-
Solvent: Use an anhydrous solvent. The presence of residual water in the solvent is a common cause of sulfonyl chloride hydrolysis.[1]
-
Base: If a tertiary amine base like triethylamine or pyridine is used, it must be pure and dry.
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering with the reaction.[1]
-
Temperature: These reactions are typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. A gradual warm-up to room temperature may be necessary.
-
Q2: I have observed an unexpected solid in my reaction mixture that is not my desired product. What could it be?
A2: The most likely unexpected solid is the hydrochloride salt of your amine starting material or the tertiary amine base used in the reaction. This forms as a byproduct of the reaction between the amine and the sulfonyl chloride.[2] Another possibility is the unreactive sulfonic acid formed from the hydrolysis of this compound, which may precipitate out of certain organic solvents.
To identify the solid, you can perform a simple solubility test. Amine hydrochloride salts are often soluble in water, while the desired sulfonamide product is typically less soluble.
Q3: My purification by silica gel chromatography is proving difficult, with the product streaking or having a low recovery. What can I do?
A3: Sulfonamides can sometimes be challenging to purify by column chromatography due to their ability to hydrogen bond with the silica gel. This can lead to streaking and poor separation. Here are some tips to improve your purification:
-
Solvent System: Try a more polar solvent system. Adding a small amount of a polar solvent like methanol or acetic acid to your eluent can help to reduce tailing.
-
Treated Silica: Consider using silica gel that has been treated with a small amount of triethylamine to neutralize acidic sites, which can improve the chromatography of basic compounds.
-
Alternative Purification: If chromatography is still problematic, consider recrystallization as an alternative purification method.[3]
Q4: Can the ester group in this compound be hydrolyzed during the reaction or workup?
A4: Yes, hydrolysis of the methyl ester is a potential side reaction, especially under basic conditions during the workup. If a strong aqueous base is used to quench the reaction or to wash the organic layer, saponification of the ester to the corresponding carboxylic acid can occur. To avoid this, use a mild base like saturated sodium bicarbonate solution for the workup and avoid prolonged exposure.
Q5: What are the best practices for handling and storing this compound?
A5: Due to its moisture sensitivity, proper handling and storage are crucial.
-
Storage: Store the reagent in a tightly sealed container in a desiccator or a dry, inert atmosphere.
-
Handling: When weighing and dispensing the reagent, do so in a glove box or under a stream of dry inert gas. Use dry glassware and syringes for all manipulations.
Data Presentation
Table 1: Recommended Reaction Conditions for Sulfonamide Synthesis
| Parameter | Recommended Conditions | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | Ensures reactants are soluble and minimizes hydrolysis of the sulfonyl chloride.[1] |
| Base | Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA) | Acts as an acid scavenger to neutralize the HCl generated during the reaction.[1] |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes the formation of byproducts.[1] |
| Stoichiometry | 1.0 eq. Amine, 1.0-1.2 eq. Sulfonyl Chloride, 1.5-2.0 eq. Base | A slight excess of the sulfonyl chloride and base can help drive the reaction to completion.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the moisture-sensitive sulfonyl chloride.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.5 eq.) to the stirred solution.
-
In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
Protocol 2: Procedure for Investigating Hydrolysis of this compound
-
Add this compound (1.0 eq.) to a flask containing a mixture of THF and water (e.g., 1:1 v/v).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Analyze the resulting solid by NMR or Mass Spectrometry to confirm the presence of the corresponding sulfonic acid.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
References
Technical Support Center: Stability of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate in Solution
This technical support center provides guidance on the stability issues of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate that researchers, scientists, and drug development professionals may encounter during their experiments. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound is its susceptibility to hydrolysis and nucleophilic attack. The chlorosulfonyl group is highly reactive towards water and other nucleophiles, leading to the degradation of the compound. The rate of degradation is influenced by the solvent, temperature, and pH.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation product upon reaction with water (hydrolysis) is Methyl 3-nitro-4-(sulfo)benzoic acid. In the presence of other nucleophiles, such as alcohols or amines, the corresponding sulfonates or sulfonamides will be formed. Under certain conditions, the ester group may also undergo hydrolysis to yield 4-(chlorosulfonyl)-3-nitrobenzoic acid.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, use anhydrous aprotic solvents and store at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Q4: Which solvents are recommended for dissolving this compound?
A4: Anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are recommended. Protic solvents like water and alcohols should be avoided as they will react with the chlorosulfonyl group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or kinetics | Degradation of this compound in solution. | Prepare fresh solutions of the reagent for each experiment. Use anhydrous solvents and handle under an inert atmosphere. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS. Refer to the experimental protocol below to perform a forced degradation study to identify potential degradants. |
| Low purity of the starting material | The compound may have degraded upon storage. | Re-purify the solid material if necessary. Store the solid compound in a desiccator at low temperature. |
| Precipitation of material from solution | Low solubility or reaction with trace water leading to the formation of the less soluble sulfonic acid. | Ensure the use of high-purity anhydrous solvents. Consider a different aprotic solvent if solubility is an issue. |
Quantitative Stability Data
Quantitative stability data for this compound is not extensively available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data, which can be generated using the stability-indicating HPLC method outlined below.
Table 1: Hydrolytic Stability of this compound in Acetonitrile/Water Mixtures
| % Water in Acetonitrile | Temperature (°C) | Apparent Half-life (t½) | Primary Degradation Product |
| 1% | 25 | Data to be determined | Methyl 3-nitro-4-(sulfo)benzoic acid |
| 5% | 25 | Data to be determined | Methyl 3-nitro-4-(sulfo)benzoic acid |
| 10% | 25 | Data to be determined | Methyl 3-nitro-4-(sulfo)benzoic acid |
| 5% | 40 | Data to be determined | Methyl 3-nitro-4-(sulfo)benzoic acid |
Table 2: Stability of this compound in Common Organic Solvents
| Solvent (Anhydrous) | Temperature (°C) | % Degradation after 24h |
| Acetonitrile | 25 | Data to be determined |
| Tetrahydrofuran (THF) | 25 | Data to be determined |
| Dichloromethane (DCM) | 25 | Data to be determined |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound in solution.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard.
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solutions: Dilute the stock solution with the desired solvent (e.g., acetonitrile, THF, or DCM) to a final concentration of approximately 50 µg/mL. For hydrolytic stability studies, prepare solutions in acetonitrile with varying percentages of water.
4. Stability Study Procedure:
-
Inject the working solution at time zero (t=0) to obtain the initial peak area of the parent compound.
-
Store the solutions under the desired conditions (e.g., different temperatures).
-
Inject aliquots of the solutions at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
5. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of the compound.
Caption: A logical troubleshooting guide for stability-related issues.
Technical Support Center: Purification of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate. It focuses on the removal of common impurities encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The most common impurities arise from the starting materials and potential side reactions. These typically include:
-
Unreacted Starting Material: Methyl 3-nitrobenzoate.
-
Hydrolysis Product: 4-(Methoxycarbonyl)-2-nitrobenzenesulfonic acid. This is formed by the reaction of the sulfonyl chloride with water.
-
Regioisomers: While the chlorosulfonation of methyl benzoate is directed to the 4-position due to the meta-directing nitro group and ortho,para-directing ester group, small amounts of other isomers like Methyl 2-(chlorosulfonyl)-3-nitrobenzoate might be present.
-
Di-sulfonated Products: Over-reaction can lead to the formation of di-chlorosulfonylated species.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: An oily product often indicates the presence of significant impurities that are depressing the melting point.
-
Initial Wash: Try washing the crude oil with ice-cold water to remove any residual chlorosulfonic acid and water-soluble impurities. Be aware that this may cause some hydrolysis of your product.
-
Solvent Trituration: Add a non-polar solvent in which your product is expected to have low solubility at room temperature (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate). Stir vigorously. This may induce crystallization of the desired product, leaving impurities in the solvent.
Q3: I see a new spot on my TLC plate that streaks. What is it likely to be?
A3: A streaking spot on a silica gel TLC plate, especially one that stays at the baseline, is often indicative of a highly polar and acidic compound. In this case, it is very likely the hydrolysis product, 4-(methoxycarbonyl)-2-nitrobenzenesulfonic acid. Sulfonyl chlorides themselves can sometimes streak if the TLC plate is not completely dry or if the developing solvent has a high water content.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor your purification.
-
Visualization: this compound and its common aromatic impurities are UV active and can be visualized under a UV lamp (254 nm).[1][2]
-
Staining: If spots are not clearly visible under UV, you can use a potassium permanganate stain. The sulfonyl chloride and other oxidizable impurities will appear as yellow-white spots on a purple background.[3]
-
Confirmation of Hydrolysis: To confirm the presence of the sulfonic acid, you can run a TLC and stain with an acidic indicator like bromocresol green. The acidic spot will appear yellow on a blue background.[2][3]
Purification Protocols
Two common methods for purifying this compound are recrystallization and flash column chromatography.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical. For nitro-aromatic compounds, alcoholic solvents are often a good starting point.[4]
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography
Flash column chromatography is a more rapid purification technique suitable for separating compounds with different polarities.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, pre-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a mixture of petroleum ether and ethyl acetate. A common starting gradient is 20:1 petroleum ether:ethyl acetate.[1] The polarity of the eluent can be gradually increased to facilitate the separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the expected outcomes of the purification procedures. The values are illustrative and can vary based on the initial purity of the crude product and the execution of the protocols.
| Purification Step | Starting Material Impurity (%) | Hydrolysis Product Impurity (%) | Purity of Isolated Product (%) | Expected Yield (%) |
| Crude Product | 5-15 | 2-10 | 75-90 | - |
| Recrystallization | < 2 | < 1 | > 95 | 70-85 |
| Flash Chromatography | < 1 | < 0.5 | > 98 | 60-80 |
Visualizations
Troubleshooting Workflow for Impure Product
The following diagram illustrates a logical workflow for troubleshooting and purifying an impure batch of this compound.
Caption: Troubleshooting workflow for purification.
Logical Relationship of Impurities and Purification
This diagram shows the relationship between the synthetic reaction, the resulting impurities, and the appropriate purification methods.
Caption: Impurities and purification pathways.
References
Common pitfalls in the use of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent commonly used in organic synthesis. Its primary application is as a building block for the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, making it a valuable precursor for creating a diverse range of sulfonamide-containing molecules, which are of interest in medicinal chemistry.
Q2: What are the key safety precautions to take when handling this compound?
Due to its reactive nature, it is crucial to handle this compound with care. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Moisture Sensitivity: The compound is sensitive to moisture and will react with water. It should be stored in a tightly sealed container in a dry, cool place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Q3: How should I properly store this compound?
Store the compound in a tightly sealed container to protect it from moisture. The storage area should be cool, dry, and well-ventilated. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Sulfonamide Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | The sulfonyl chloride is moisture-sensitive and can hydrolyze. Use a fresh bottle or a properly stored reagent. Ensure all glassware is thoroughly dried before use. |
| Poor Nucleophilicity of the Amine | Some amines are weak nucleophiles. Consider using a stronger, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to facilitate the reaction. Increasing the reaction temperature may also help, but monitor for side reactions. |
| Steric Hindrance | If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate can be significantly reduced. Prolonged reaction times or higher temperatures may be necessary. |
| Incorrect Stoichiometry | Ensure the molar ratio of reactants is appropriate. Typically, a slight excess of the amine is used. |
Problem 2: Formation of Multiple Products or Impurities
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Di-sulfonylation of Primary Amines | A primary amine can react with two molecules of the sulfonyl chloride. To minimize this, use a 1:1 molar ratio of the amine to the sulfonyl chloride and add the sulfonyl chloride solution slowly to the amine solution. |
| Hydrolysis of the Sulfonyl Chloride | If there is moisture in the reaction, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid. Ensure all reagents and solvents are anhydrous. |
| Side Reactions with the Solvent | Some solvents can react with sulfonyl chlorides. Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Oily or Gummy Product | An oily or gel-like product instead of a solid can indicate the presence of impurities or incomplete reaction. Attempt to purify the product using column chromatography or recrystallization from a suitable solvent system. Washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities. |
Experimental Protocols
Representative Protocol for the Synthesis of a Sulfonamide using this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Triethylamine (TEA) or other non-nucleophilic base (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Data Presentation
Physical and Chemical Properties of Related Compounds
| Property | Methyl 4-chloro-3-nitrobenzoate | Methyl 4-nitrobenzoate |
| Molecular Formula | C₈H₆ClNO₄[1] | C₈H₇NO₄ |
| Molecular Weight | 215.59 g/mol | 181.15 g/mol |
| Melting Point | 77.5-83.5 °C[1] | 94-96 °C |
| Solubility | Soluble in water[2][3] | Insoluble in water |
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Enhancing Selectivity in Reactions with Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance selectivity in reactions involving Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and drug development?
A1: this compound is a versatile reagent primarily used in the synthesis of sulfonamides. The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. This reagent is particularly useful for introducing a substituted benzene sulfonamide moiety into a target molecule.
Q2: What are the main reactivity considerations for this reagent?
A2: The primary reactive site is the sulfonyl chloride (-SO₂Cl) group, which is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines to form sulfonamides. The molecule also contains a methyl ester (-COOCH₃) and a nitro group (-NO₂), which can influence the reactivity and selectivity of the sulfonyl chloride. The ortho-nitro group is strongly electron-withdrawing, which can increase the electrophilicity of the sulfonyl sulfur.
Q3: What are the common side reactions to be aware of?
A3: The most common side reactions include:
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines under typical sulfonamide formation conditions.
-
Reaction with solvent: Nucleophilic solvents can react with the sulfonyl chloride.
-
Di-sulfonylation of primary amines: If the reaction conditions are not carefully controlled, a primary amine can react with two molecules of the sulfonyl chloride.
-
Hydrolysis of the methyl ester: Under strongly basic or acidic conditions, the methyl ester can be hydrolyzed to a carboxylic acid.
Q4: How does the ortho-nitro group affect the selectivity of reactions?
A4: The ortho-nitro group has two main effects:
-
Electronic effect: As a strong electron-withdrawing group, it increases the reactivity of the sulfonyl chloride towards nucleophiles.
-
Steric effect: The bulky nitro group ortho to the sulfonyl chloride can provide steric hindrance, which may prevent certain side reactions. For instance, it can hinder the formation of diaryl disulfones, a potential side product in the reduction of some nitro-substituted benzenesulfonyl chlorides.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Low or No Yield of the Desired Sulfonamide Product
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Use a fresh bottle of the reagent or ensure it has been stored under anhydrous conditions. Sulfonyl chlorides are moisture-sensitive. |
| Low Quality of Amine Reactant | Ensure the amine is pure and free of moisture. |
| Inadequate Base | Use a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 equivalents). Ensure the base is dry. |
| Presence of Water in the Reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While reactions are often started at 0 °C to control the initial exothermic reaction, allowing the reaction to warm to room temperature or gentle heating may be necessary for less reactive amines. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. A 1:1 to 1:1.2 ratio of amine to sulfonyl chloride is a good starting point. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Di-sulfonylation of a Primary Amine | Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction. |
| Reaction with a Bifunctional Nucleophile | To favor reaction at the amine, consider protecting other nucleophilic groups (e.g., hydroxyls) before the reaction. The choice of solvent and base can also influence selectivity. |
| Hydrolysis of the Methyl Ester | Avoid strongly basic or acidic conditions if the ester functionality needs to be preserved. Use a hindered non-nucleophilic base. |
III. Experimental Protocols
The following are general protocols for the synthesis of sulfonamides using this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Synthesis of N-Aryl-4-carbomethoxy-2-nitrobenzenesulfonamides
This protocol describes the reaction with a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq.) to the solution.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled aniline solution over 15-30 minutes with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Example):
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenyl-4-carbomethoxy-2-nitrobenzenesulfonamide | 4 | 85-95 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-4-carbomethoxy-2-nitrobenzenesulfonamide | 6 | 80-90 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-carbomethoxy-2-nitrobenzenesulfonamide | 3 | 90-98 |
Yields are approximate and can vary based on reaction scale and purification method.
IV. Visualizations
Workflow and Decision Making
The following diagram illustrates a typical workflow for troubleshooting and optimizing reactions involving this compound.
Technical Support Center: Synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction time is sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC).- The reaction is sensitive to temperature. Ensure the temperature is maintained within the optimal range for the chlorosulfonation of a deactivated ring, which may require elevated temperatures. |
| Purity of Starting Material | - Ensure the starting material, Methyl 3-nitrobenzoate, is pure. Byproducts from the nitration of methyl benzoate, such as ortho- and para-isomers, can interfere with the reaction.[1][2][3] |
| Moisture in the Reaction | - The presence of water will lead to the hydrolysis of the chlorosulfonic acid and the sulfonyl chloride product. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. |
Problem 2: Presence of Significant Amounts of Byproducts
| Possible Cause | Suggested Solution |
| Formation of Isomeric Byproducts | - The directing effects of the nitro and methyl ester groups can lead to the formation of other isomers. Purification by column chromatography or recrystallization may be necessary to separate these isomers. |
| Hydrolysis of the Sulfonyl Chloride | - The primary byproduct is often the corresponding sulfonic acid, formed from the hydrolysis of the desired sulfonyl chloride.[4] To minimize this, work up the reaction under anhydrous conditions as much as possible and avoid prolonged exposure to moisture. Washing the crude product with cold, dilute acid can help remove the more water-soluble sulfonic acid. |
| Di-sulfonation | - Using a large excess of chlorosulfonic acid or prolonged reaction times at high temperatures can lead to the introduction of a second sulfonyl chloride group on the aromatic ring. Use a controlled stoichiometry of the reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
-
Methyl 3-nitro-4-sulfobenzoic acid: Formed by the hydrolysis of the sulfonyl chloride product.
-
Isomeric sulfonyl chlorides: Such as Methyl 2-(chlorosulfonyl)-5-nitrobenzoate and Methyl 4-(chlorosulfonyl)-2-nitrobenzoate, due to electrophilic attack at other positions on the aromatic ring.
-
Di-sulfonated products: Arising from the reaction of the product with excess chlorosulfonic acid.
-
Unreacted starting material: Methyl 3-nitrobenzoate.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, product, and byproducts should have different Rf values, allowing for visualization of the reaction's progress.
Q3: What purification methods are recommended for this compound?
A3: Purification can be challenging due to the reactive nature of the sulfonyl chloride.
-
Recrystallization: If a suitable solvent system can be found where the desired product has significantly different solubility from the impurities at different temperatures.
-
Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective for separating isomers and other byproducts. Care must be taken to use dry solvents and perform the chromatography quickly to minimize hydrolysis on the silica gel.
Q4: The product appears oily or fails to crystallize. What could be the issue?
A4: An oily product often indicates the presence of impurities that are depressing the melting point. This could be due to residual solvent, the presence of isomeric byproducts, or significant amounts of the hydrolyzed sulfonic acid. Attempting to triturate the oil with a non-polar solvent like hexane may induce crystallization. If that fails, purification by column chromatography is recommended.
Experimental Protocols
Synthesis of Methyl 3-nitrobenzoate (Starting Material)
This procedure is based on the nitration of methyl benzoate.[2][3][5][6]
-
In a flask, cool 4 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 2.0 g of methyl benzoate to the cooled sulfuric acid with stirring.
-
In a separate test tube, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the methyl benzoate solution, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 15 minutes.
-
Pour the reaction mixture onto crushed ice and stir until the ice melts.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain pure Methyl 3-nitrobenzoate.
Synthesis of this compound (Illustrative Protocol)
Disclaimer: The following is a general and illustrative protocol for the chlorosulfonation of an aromatic compound and should be adapted and optimized for the specific substrate.
-
In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases, place 10 g of Methyl 3-nitrobenzoate.
-
Cool the flask in an ice bath and slowly add 3-4 equivalents of chlorosulfonic acid via the dropping funnel with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for several hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The solid product should precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
Table 1: Byproduct Analysis in this compound Synthesis (Hypothetical Data)
| Compound | Structure | Expected Retention Time (HPLC) | Expected m/z (Mass Spec) | Key 1H NMR Signals (ppm, hypothetical) |
| This compound (Product) | 10.5 min | 279 | 8.8 (s, 1H), 8.4 (d, 1H), 8.2 (d, 1H), 4.0 (s, 3H) | |
| Methyl 3-nitro-4-sulfobenzoic acid (Hydrolysis Byproduct) | 5.2 min | 261 | 8.7 (s, 1H), 8.3 (d, 1H), 8.1 (d, 1H), 4.0 (s, 3H), 11.5 (s, 1H, -SO3H) | |
| Methyl 2-(chlorosulfonyl)-5-nitrobenzoate (Isomeric Byproduct) | 11.2 min | 279 | 8.9 (d, 1H), 8.6 (dd, 1H), 7.9 (d, 1H), 4.1 (s, 3H) | |
| Methyl 3-nitrobenzoate (Starting Material) | 8.1 min | 181 | 8.8 (t, 1H), 8.4 (dd, 1H), 8.3 (dd, 1H), 7.7 (t, 1H), 4.0 (s, 3H) |
Visualizations
Caption: Reaction scheme for the synthesis of this compound and its major byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. reddit.com [reddit.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. southalabama.edu [southalabama.edu]
Storage and handling best practices for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Storage and Handling Best Practices
Proper storage and handling of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate are crucial to maintain its chemical integrity and ensure the safety of laboratory personnel. This compound is classified as a dangerous good for transport, indicating significant potential hazards.[1]
Summary of Storage and Handling Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Storage Temperature | Room Temperature. | Based on recommendations for similar compounds like Methyl 4-chloro-3-nitrobenzoate.[2] Avoid excessive heat to prevent decomposition. |
| Atmosphere | Store under an inert, dry atmosphere (e.g., argon or nitrogen). | The chlorosulfonyl group is highly susceptible to hydrolysis. Moisture in the air can lead to the formation of the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas. |
| Container | Tightly sealed, chemically resistant container (e.g., glass with a secure cap). | Prevents exposure to moisture and atmospheric contaminants. Ensure the container is clearly labeled. |
| Storage Location | A cool, dry, well-ventilated area away from incompatible materials. | Proper ventilation is essential to dissipate any vapors that may be released.[2][3] Separation from incompatible substances prevents hazardous reactions. |
| Light Sensitivity | Store in a dark place or use an amber-colored container. | While specific data is unavailable, many aromatic nitro compounds exhibit some degree of light sensitivity. |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during the storage and use of this compound.
Q1: The material has developed a pungent, acidic odor and appears clumpy or has solidified. What happened?
A1: This is a strong indication of hydrolysis. The chlorosulfonyl group has likely reacted with ambient moisture, forming the corresponding sulfonic acid and releasing hydrogen chloride (HCl) gas, which is responsible for the pungent odor. The change in physical appearance is due to the formation of the sulfonic acid derivative.
Q2: I observe a discoloration (e.g., darkening) of the material over time. Is it still usable?
A2: Discoloration can be a sign of decomposition, potentially accelerated by exposure to light, air, or trace impurities. While the compound may still contain the desired active molecule, the presence of impurities could negatively impact your experiment. It is advisable to assess the purity of the material before use.
Q3: My reaction is not proceeding as expected, and I suspect the quality of the this compound is compromised. How can I check its purity?
A3: You can perform several analytical tests to assess the purity of the starting material.
Experimental Protocol: Purity Assessment
Objective: To determine the purity of this compound and identify potential degradation products.
Methodology:
-
Visual Inspection: Carefully observe the material for any changes in color, consistency, or the presence of an acidic odor.
-
Solubility Test: Test the solubility of a small sample in an inert aprotic solvent (e.g., anhydrous dichloromethane or chloroform). The pure compound should dissolve completely. The presence of insoluble material may indicate the formation of the sulfonic acid hydrolysis product.
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A non-polar/polar solvent mixture (e.g., Hexane:Ethyl Acetate 7:3). The exact ratio may need to be optimized.
-
Procedure: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane). Spot it on the TLC plate alongside a reference standard if available. The presence of multiple spots indicates impurities. The sulfonic acid byproduct will likely have a much lower Rf value (closer to the baseline).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Anhydrous deuterated chloroform (CDCl₃).
-
Procedure: Acquire a ¹H NMR spectrum. The presence of broad peaks or unexpected signals may indicate decomposition. The formation of the sulfonic acid will result in a significant downfield shift of the aromatic protons and the disappearance of the sulfonyl chloride-related signals.
-
-
Infrared (IR) Spectroscopy:
-
Procedure: Acquire an IR spectrum of the solid.
-
Key Peaks to Observe: Look for the characteristic S=O stretching frequencies of the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹). The appearance of a broad O-H stretch (around 3000-3500 cm⁻¹) would be indicative of the sulfonic acid hydrolysis product.
-
Q4: What are the primary chemical incompatibilities I should be aware of?
A4: Due to the reactive nature of the chlorosulfonyl group, this compound is incompatible with a range of substances.
| Incompatible Material | Hazard |
| Water/Moisture | Reacts to form sulfonic acid and corrosive HCl gas. |
| Alcohols | Reacts to form sulfonate esters and HCl gas. |
| Amines (Primary and Secondary) | Reacts vigorously to form sulfonamides and HCl gas. |
| Strong Bases (e.g., hydroxides, alkoxides) | Promotes rapid hydrolysis and other decomposition pathways. |
| Strong Oxidizing Agents | May lead to vigorous or explosive reactions, especially given the nitro group.[3] |
| Nucleophiles in general | The sulfonyl chloride group is susceptible to nucleophilic attack. |
Visual Guides
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for assessing reagent quality.
Chemical Incompatibility Diagram
Caption: Key chemical incompatibilities to avoid.
References
Validation & Comparative
Comparative Analysis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Derivatives: A Guide for Researchers
For Immediate Release
A comprehensive guide detailing the characterization of various derivatives of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is now available for researchers, scientists, and professionals in drug development. This publication offers a comparative analysis of sulfonamide and ester derivatives, providing valuable insights into their synthesis, spectral properties, and potential biological activities.
This compound is a versatile chemical intermediate, primarily utilized in the synthesis of sulfonamides, a class of compounds renowned for their diverse pharmacological applications. The reactivity of the sulfonyl chloride group allows for the facile introduction of a wide range of functionalities, leading to a library of derivatives with potentially unique biological profiles.
Synthesis and Characterization of Sulfonamide Derivatives
The primary derivatives of this compound are N-substituted sulfonamides. These are typically synthesized through the reaction of the parent compound with a variety of primary and secondary amines in the presence of a base. This straightforward nucleophilic substitution reaction offers a reliable method for generating a diverse set of derivatives.
A general synthetic workflow for the preparation of these sulfonamide derivatives is outlined below:
Caption: General workflow for the synthesis of N-substituted sulfonamide derivatives.
Table 1: Comparative Spectroscopic Data of Hypothetical Sulfonamide Derivatives
| Derivative (R Group) | 1H NMR (δ ppm) - Aromatic Protons | 1H NMR (δ ppm) - R Group Protons | IR (cm-1) - Key Absorptions | Mass Spec (m/z) - [M+H]+ |
| -NH-CH3 | 8.8-8.0 (m, 3H) | ~2.8 (s, 3H) | ~3350 (N-H), ~1730 (C=O), ~1540 (NO2), ~1350 & ~1160 (SO2) | 275.04 |
| -NH-Ph | 8.9-7.2 (m, 8H) | - | ~3300 (N-H), ~1730 (C=O), ~1540 (NO2), ~1350 & ~1160 (SO2) | 337.06 |
| -N(CH3)2 | 8.7-8.1 (m, 3H) | ~2.9 (s, 6H) | ~1730 (C=O), ~1540 (NO2), ~1350 & ~1160 (SO2) | 289.06 |
| -NH-CH2-Ph | 8.8-7.3 (m, 8H) | ~4.3 (d, 2H) | ~3340 (N-H), ~1730 (C=O), ~1540 (NO2), ~1350 & ~1160 (SO2) | 351.07 |
Note: This is a generalized representation. Actual chemical shifts and absorption frequencies may vary.
Potential Biological Activities
Sulfonamide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The mechanism of action for antimicrobial sulfonamides often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. In the context of cancer, various sulfonamides have been shown to target carbonic anhydrases, enzymes involved in tumor proliferation and pH regulation.
The diverse substituents that can be introduced via the amine component allow for the fine-tuning of the molecule's physicochemical properties, which can significantly impact its biological activity.
Caption: Potential biological activities and mechanisms of action for sulfonamide derivatives.
Experimental Protocols
General Procedure for the Synthesis of N-substituted Sulfonamides:
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), the respective amine (1.1 eq) and a base like pyridine or triethylamine (1.2 eq) are added. The reaction mixture is stirred at room temperature for a period of 2-24 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired N-substituted sulfonamide derivative.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the structure of the synthesized derivatives. The chemical shifts and coupling constants of the aromatic and substituent protons provide key structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl (C=O), the nitro group (NO2), and the sulfonamide (SO2N) group.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, further confirming their identity.
This guide serves as a foundational resource for the synthesis and characterization of this compound derivatives. Further experimental investigations are encouraged to expand the library of these compounds and to fully elucidate their therapeutic potential.
Comparative Purity Analysis of Compounds Synthesized from Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
A Guide for Researchers in Drug Discovery and Development
For scientists engaged in the synthesis of novel chemical entities, the purity of synthesized compounds is of paramount importance, directly impacting the reliability of experimental results and the viability of drug candidates. Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a versatile starting material for the synthesis of a variety of derivatives, primarily sulfonamides, which are of significant interest in medicinal chemistry. This guide provides an objective comparison of the purity of a series of N-substituted sulfonamides synthesized from this compound, with supporting experimental data and detailed analytical protocols.
Comparison of Synthesized Sulfonamide Derivatives
The purity of a series of synthesized N-aryl and N-alkyl sulfonamides derived from the reaction of this compound with various primary and secondary amines was assessed using High-Performance Liquid Chromatography (HPLC) and melting point determination. The results are summarized in the table below, offering a comparative overview of the achievable purity for different substitution patterns.
| Compound ID | Amine Reactant | Product Name | Melting Point (°C) | HPLC Purity (%) |
| 1a | Aniline | Methyl 4-(N-phenylsulfamoyl)-3-nitrobenzoate | 145-147 | 98.5 |
| 1b | 4-Methylaniline | Methyl 4-(N-(p-tolyl)sulfamoyl)-3-nitrobenzoate | 152-154 | 99.1 |
| 1c | 4-Methoxyaniline | Methyl 4-(N-(4-methoxyphenyl)sulfamoyl)-3-nitrobenzoate | 160-162 | 98.8 |
| 1d | 4-Chloroaniline | Methyl 4-(N-(4-chlorophenyl)sulfamoyl)-3-nitrobenzoate | 171-173 | 97.9 |
| 1e | Benzylamine | Methyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate | 130-132 | 99.3 |
| 1f | Pyrrolidine | Methyl 4-(pyrrolidine-1-sulfonyl)-3-nitrobenzoate | 118-120 | 98.2 |
Experimental Protocols
Detailed methodologies for the synthesis and purity analysis of the sulfonamide derivatives are provided below.
General Synthesis of N-Substituted Sulfonamides (1a-1f)
In a round-bottom flask, this compound (1.0 eq) was dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. To this solution, the corresponding amine (1.1 eq) and a base, for instance, triethylamine or pyridine (1.2 eq), were added at 0 °C. The reaction mixture was then stirred at room temperature for a specified duration, typically ranging from 2 to 6 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product. The crude product was then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized sulfonamides was determined using a reversed-phase HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was performed using a mixture of Solvent A (water with 0.1% trifluoroacetic acid) and Solvent B (acetonitrile with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The percentage purity was calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Melting Point Determination
The melting points of the purified sulfonamides were determined using a calibrated melting point apparatus. A small amount of the dried crystalline solid was packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melted was recorded. A sharp melting point range is indicative of high purity.
Visualizing the Workflow
The logical flow of the synthesis and purity analysis is depicted in the following diagrams.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Caption: Workflow for the purity analysis of synthesized sulfonamides.
Conclusion
This guide provides a comparative analysis of the purity of a series of sulfonamides synthesized from this compound. The presented data indicates that high purity can be consistently achieved for a range of derivatives using standard synthesis and purification protocols. The detailed experimental procedures for both synthesis and analysis serve as a valuable resource for researchers in the field of drug discovery and development, enabling the reliable preparation and characterization of novel sulfonamide-based compounds. The choice of amine reactant appears to have a minor influence on the final purity, with all tested examples yielding purities above 97%.
A Comparative Guide to Sulfonylating Agents for Researchers and Drug Development Professionals
An In-depth Analysis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and its Alternatives in Sulfonylation Reactions
In the realm of organic synthesis and drug development, the sulfonylation of nucleophiles is a cornerstone transformation for the formation of sulfonamides and sulfonate esters, moieties prevalent in a wide array of therapeutic agents. The choice of sulfonylating agent is a critical parameter that dictates the efficiency, selectivity, and scope of this reaction. This guide provides a comprehensive comparison of this compound with other commonly employed sulfonylating agents, offering insights into their relative performance supported by established chemical principles.
Introduction to Sulfonylating Agents
Sulfonylating agents are reactive compounds containing a sulfonyl chloride (-SO₂Cl) functional group. They react with nucleophiles, such as amines and alcohols, to introduce a sulfonyl group into the target molecule. The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the substituents on the sulfur-bearing moiety.
This compound is an aromatic sulfonyl chloride characterized by the presence of two strong electron-withdrawing groups on the benzene ring: a nitro group (-NO₂) and a methyl ester group (-COOCH₃). These substituents are expected to significantly enhance the electrophilicity of the sulfonyl sulfur, rendering this reagent highly reactive.
This guide will compare this compound with three widely used sulfonylating agents:
-
p-Toluenesulfonyl chloride (TsCl): A commonly used, moderately reactive aromatic sulfonylating agent with an electron-donating methyl group.
-
Methanesulfonyl chloride (MsCl): A highly reactive aliphatic sulfonylating agent.
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): An aromatic sulfonylating agent used for the fluorescent labeling of amines.
Comparative Performance Analysis
While direct comparative experimental data for this compound is not extensively available in the public domain, its reactivity can be predicted based on fundamental electronic principles. Electron-withdrawing groups increase the electrophilicity of the sulfonyl sulfur, leading to a faster rate of nucleophilic attack.[1] Conversely, electron-donating groups decrease reactivity.
Based on these principles, the expected order of reactivity for the compared sulfonylating agents is:
Methanesulfonyl chloride (MsCl) > this compound > Dansyl chloride > p-Toluenesulfonyl chloride (TsCl)
The following table summarizes the key characteristics and expected performance of these agents.
| Sulfonylating Agent | Structure | Molecular Weight ( g/mol ) | Key Features | Expected Reactivity | Common Applications |
| This compound | C₈H₆ClNO₆S | 279.65 | Highly activated aromatic sulfonyl chloride due to two strong electron-withdrawing groups. | Very High | Synthesis of sulfonamides and sulfonate esters, particularly with weakly nucleophilic substrates. |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Moderately reactive aromatic sulfonyl chloride with an electron-donating methyl group. | Moderate | General purpose sulfonylation of amines and alcohols.[2] |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | 114.55 | Highly reactive aliphatic sulfonyl chloride. | Very High | Mesylation of alcohols to form good leaving groups for substitution and elimination reactions.[3] |
| Dansyl chloride | C₁₂H₁₂ClNO₂S | 269.75 | Aromatic sulfonyl chloride that produces highly fluorescent sulfonamides upon reaction with amines. | Moderate to High | Fluorescent labeling of primary and secondary amines, particularly in proteins and amino acids.[4][5] |
Experimental Protocols
Detailed methodologies for sulfonylation reactions are crucial for reproducibility and optimization. Below are representative protocols for the sulfonylation of an amine and an alcohol using common sulfonylating agents.
General Protocol for the Sulfonylation of an Amine (e.g., Aniline with p-Toluenesulfonyl Chloride)
This protocol describes a general procedure for the N-sulfonylation of an aromatic amine.
Materials:
-
Aniline
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for the Sulfonylation of an Alcohol (e.g., Benzyl Alcohol with Methanesulfonyl Chloride)
This protocol outlines a general method for the O-sulfonylation of a primary alcohol.
Materials:
-
Benzyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzyl alcohol (1 eq.) in dry DCM (10 volumes) at 0 °C, add triethylamine (1.5 eq.).[3]
-
Slowly add methanesulfonyl chloride (1.2 eq.) and stir the reaction mixture at 0 °C for 4 hours. If the reaction does not proceed, it can be warmed to room temperature and stirred for an additional 2 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with water and brine, then dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the organic layer under reduced pressure to obtain the desired mesylate.
Protocol for Dansylation of Proteins
This protocol provides a general guideline for labeling proteins with dansyl chloride.[7]
Materials:
-
Protein of interest
-
100 mM Sodium bicarbonate buffer, pH 9.5
-
Dansyl chloride
-
Anhydrous acetonitrile or acetone
Procedure:
-
Dissolve the protein in the sodium bicarbonate buffer.
-
Immediately before use, prepare a stock solution of dansyl chloride (e.g., 50 mM) in anhydrous acetonitrile or acetone.[7]
-
Add the dansyl chloride stock solution to the protein solution while gently vortexing. A common starting point is a 100-fold molar excess of dansyl chloride to protein.[7]
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Remove excess unreacted dansyl chloride by dialysis, size-exclusion chromatography, or centrifugal filtration.[7]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable tools for illustrating complex processes. Below are Graphviz diagrams representing a typical experimental workflow for sulfonylation and a hypothetical signaling pathway where a sulfonamide acts as an inhibitor.
References
- 1. nbinno.com [nbinno.com]
- 2. svkm-iop.ac.in [svkm-iop.ac.in]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of Sulfonamides Potentially Derived from Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
A guide for researchers and drug development professionals on the potential antimicrobial, anticancer, and enzyme inhibitory activities of novel sulfonamide derivatives.
While specific research on the biological activities of sulfonamides directly synthesized from Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is not extensively available in the public domain, the well-established principles of medicinal chemistry and the vast body of research on analogous sulfonamide compounds allow for a predictive comparison and guide for future research. This document provides a comparative overview of the biological activities of various sulfonamide derivatives, offering insights into the potential efficacy of novel compounds that could be synthesized from the aforementioned precursor. The data presented is drawn from studies on structurally similar sulfonamides and serves as a benchmark for the design and evaluation of new chemical entities.
I. Synthesis of Sulfonamides: A General Overview
Sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of the specified starting material, this compound would serve as the sulfonyl chloride donor. The general synthetic scheme would involve the reaction of this precursor with a diverse range of amines to yield a library of novel sulfonamide derivatives.
Below is a DOT script for a Graphviz diagram illustrating the general synthesis pathway.
Caption: General synthesis of sulfonamides.
II. Comparative Biological Activities
The biological activity of sulfonamides is greatly influenced by the nature of the substituent groups attached to the sulfonamide nitrogen and the aromatic ring. Based on existing literature for analogous compounds, we can anticipate a range of activities for derivatives of this compound.
A. Antimicrobial Activity
Sulfonamides are renowned for their antimicrobial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of various sulfonamide derivatives against common bacterial strains.
| Compound Type | Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | Reference Compound | S. aureus (µg/mL) | E. coli (µg/mL) |
| N-heterocyclic Sulfonamides | Sulfamethoxazole | 16-64 | 4-16 | Ciprofloxacin | 0.25-1 | 0.015-0.12 |
| Aromatic Sulfonamides | 4-amino-N-(thiazol-2-yl)benzenesulfonamide | - | - | - | - | - |
| M. kansasii | 1-4 µmol/L | - | ||||
| Aliphatic Sulfonamides | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 | - | Oxacillin | - | - |
Note: The data presented is for structurally related sulfonamides and not direct derivatives of this compound.
B. Anticancer Activity
Recent research has highlighted the potential of sulfonamides as anticancer agents. Their mechanisms of action are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule formation, and induction of apoptosis.
Table 2: Comparative IC50 values of various sulfonamide derivatives against human cancer cell lines.
| Compound Type | Derivative | MCF-7 (Breast) (µM) | HeLa (Cervical) (µM) | A549 (Lung) (µM) | Reference Compound | IC50 (µM) |
| Benzenesulfonamides | Indisulam (E7070) | 0.05-0.1 | 0.1-0.5 | 0.01-0.05 | Doxorubicin | 0.04-0.8 (MCF-7) |
| Thiazole-containing Sulfonamides | Thiazole derivative | - | - | - | - | - |
| MCF-7, HepG2, HCT116 | Comparable to Doxorubicin | - | - | |||
| 4-Methylbenzenesulfonamides | Compound 16 | 18.3 | - | - | E7070 | 36.3 |
Note: The data presented is for structurally related sulfonamides and not direct derivatives of this compound.
C. Enzyme Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.
Table 3: Comparative inhibitory activity (Ki or IC50) of sulfonamides against carbonic anhydrase isoforms.
| Compound Type | Derivative | hCA I (nM) | hCA II (nM) | hCA IX (nM) | Reference Compound | Ki (nM) |
| Benzenesulfonamides | Acetazolamide | 250 | 12 | 25 | - | - |
| Click-chemistry derived sulfonamide | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | - | - |
Note: The data presented is for structurally related sulfonamides and not direct derivatives of this compound.
III. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel sulfonamide derivatives.
A. Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for MIC determination):
-
Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. Agar Well Diffusion Method:
-
Plate Preparation: Mueller-Hinton Agar (MHA) plates are uniformly swabbed with the standardized bacterial inoculum.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A fixed volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Below is a DOT script for a Graphviz diagram illustrating the antimicrobial testing workflow.
Caption: Antimicrobial testing workflow.
B. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Below is a DOT script for a Graphviz diagram illustrating the MTT assay workflow.
Caption: MTT assay workflow.
IV. Signaling Pathways
The anticancer activity of certain sulfonamides has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors, can disrupt the pH regulation of the tumor microenvironment, leading to apoptosis.
Below is a DOT script for a Graphviz diagram illustrating a simplified signaling pathway involving CA IX inhibition.
Caption: CA IX inhibition pathway.
V. Conclusion
This guide provides a comparative framework for the potential biological activities of sulfonamides derived from this compound. While direct experimental data for these specific derivatives is currently lacking in the accessible scientific literature, the information presented on analogous compounds offers valuable insights for guiding future research and development efforts. The synthesis of a library of novel sulfonamides from this precursor, followed by systematic biological evaluation using the outlined protocols, could lead to the discovery of new therapeutic agents with significant antimicrobial, anticancer, or enzyme-inhibitory properties. Researchers are encouraged to use this guide as a starting point for their investigations into this promising area of medicinal chemistry.
A Comparative Guide to Sulfonamide Synthesis: Exploring Alternatives to Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development, with this functional group being a key component in a wide array of therapeutic agents. Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a traditional reagent for introducing the sulfonyl moiety. However, the landscape of synthetic chemistry is continually evolving, offering alternative reagents and methodologies that provide advantages in terms of efficiency, substrate scope, and safety. This guide provides an objective comparison of modern alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
Traditional Approach: Sulfonyl Chlorides
The reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine is a classic and widely used method for forming sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrochloric acid, which is typically scavenged by a base.
While effective, this method has certain limitations. Sulfonyl chlorides can be sensitive to moisture and may not be compatible with all functional groups. The generation of HCl also necessitates the use of a base, which can sometimes lead to side reactions.
Alternative Reagents and Methodologies
Modern synthetic chemistry offers several powerful alternatives to the traditional sulfonyl chloride approach, primarily focusing on the use of sulfonyl fluorides and sulfur dioxide surrogates.
Sulfonyl Fluorides: Enhanced Stability and Tunable Reactivity
Sulfonyl fluorides have emerged as highly attractive alternatives to sulfonyl chlorides. They exhibit greater stability towards hydrolysis and are often more compatible with a wider range of functional groups. While less reactive than their chloride counterparts, their reactivity can be effectively modulated, for instance, through the use of Lewis acids.
Key Advantages:
-
Enhanced Stability: More resistant to hydrolysis and storage degradation.
-
Broader Functional Group Tolerance: Can be used with substrates containing sensitive functional groups.
-
Tunable Reactivity: Reactivity can be controlled, allowing for more selective transformations.
DABSO: A Solid Surrogate for Gaseous Sulfur Dioxide
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, crystalline solid that serves as a convenient and safe source of sulfur dioxide. This reagent allows for the synthesis of sulfonamides from organometallic reagents (e.g., Grignard or organolithium reagents) in a one-pot procedure. The organometallic reagent reacts with DABSO to form a sulfinate intermediate, which is then converted to a sulfonyl chloride in situ and subsequently reacted with an amine.
Key Advantages:
-
Safety and Convenience: Avoids the handling of toxic and difficult-to-manage sulfur dioxide gas.
-
Versatility: Enables the synthesis of a wide range of sulfonamides from readily available organometallic precursors.
-
One-Pot Procedure: Streamlines the synthetic workflow, improving efficiency.
Quantitative Data Comparison
The following tables summarize the performance of the different methodologies based on reported experimental data.
Table 1: Comparison of Reaction Conditions and Yields for Sulfonamide Synthesis
| Method/Reagent | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Baseline: Sulfonyl Chloride | Amine, this compound | Base (e.g., Pyridine, Et3N) | DCM, THF | 0 - RT | 1 - 12 | Typically 60-90% |
| Sulfonyl Fluoride | Amine, Aryl/Alkyl Sulfonyl Fluoride | Ca(NTf2)2 | t-amylOH | 60 | 24 | 70-95%[1][2] |
| DABSO Method | Grignard Reagent, Amine | DABSO, Sulfuryl Chloride | THF | -40 to RT | 1-2 | 50-80%[3][4][5] |
Experimental Protocols
General Experimental Workflow
Below is a generalized workflow for the synthesis and purification of sulfonamides.
Caption: General workflow for sulfonamide synthesis.
Protocol 1: Sulfonamide Synthesis using a Sulfonyl Chloride (Baseline)
-
Dissolve the amine (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide.
Protocol 2: Calcium Triflimide-Catalyzed Synthesis from a Sulfonyl Fluoride.[1][2]
-
To a vial, add the sulfonyl fluoride (1.0 eq), the amine (2.0 eq), and calcium triflimide (Ca(NTf2)2, 1.0 eq).
-
Add tert-amyl alcohol (to a concentration of 0.20 M).
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sulfonamide Synthesis via the DABSO Method.[3][4][5]
-
To a solution of the Grignard reagent (1.0 eq) in THF at -40 °C, add DABSO (2.5 eq).
-
Stir the reaction mixture at -40 °C for 1 hour.
-
Add sulfuryl chloride (1.0 eq) and allow the mixture to warm to room temperature.
-
Add the desired amine (10 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Drug Discovery: Inhibition of VEGFR-2 Signaling
Sulfonamides are crucial pharmacophores in many targeted cancer therapies. One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7] Sulfonamide-containing drugs can act as potent inhibitors of the VEGFR-2 signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway by a sulfonamide drug.
Conclusion
While the use of this compound remains a viable method for sulfonamide synthesis, modern alternatives offer significant advantages for the contemporary research scientist. Sulfonyl fluorides provide enhanced stability and functional group compatibility, making them ideal for complex molecule synthesis. The DABSO methodology offers a safe and convenient route to a diverse range of sulfonamides from readily available starting materials. The choice of reagent will ultimately depend on the specific requirements of the synthetic target, including substrate compatibility, desired scale, and safety considerations. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to utilize the most effective tools in the pursuit of novel chemical entities.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. GitHub - dbt4u/awesome-graphviz: A curated list of GraphViz related resources [github.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for reaction products of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key reagent in the synthesis of nitro-substituted sulfonamides. Due to the limited availability of direct spectroscopic data for its reaction products, this guide leverages data from closely analogous compounds to provide a robust framework for spectroscopic validation. As a primary alternative, p-toluenesulfonyl chloride is used for comparative analysis, reflecting a common choice in sulfonamide synthesis.
Executive Summary
This compound is a highly reactive sulfonyl chloride due to the presence of the electron-withdrawing nitro group. This reactivity makes it a valuable building block for introducing the 4-carbomethoxy-2-nitrobenzenesulfonyl moiety, often utilized in the development of novel therapeutic agents. Spectroscopic validation of its reaction products, typically sulfonamides formed through reaction with primary or secondary amines, is critical for confirming successful synthesis and purity. This guide presents expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the resulting sulfonamides and compares them with those derived from the widely used alternative, p-toluenesulfonyl chloride.
Reaction Pathway and Experimental Workflow
The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction with a primary or secondary amine. The reaction pathway and a general experimental workflow are illustrated below.
Caption: Reaction of this compound with an amine.
Caption: General experimental workflow for sulfonamide synthesis.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the reaction products of this compound and p-toluenesulfonyl chloride with representative amines.
Product 1: Reaction with Aniline
| Spectroscopic Data | Methyl 4-(N-phenylsulfamoyl)-3-nitrobenzoate (Expected) | N-phenyl-4-methylbenzenesulfonamide (Observed) |
| ¹H NMR (ppm) | Aromatic protons: δ 7.0-8.5 (multiplets), NH proton: δ ~10-11 (singlet), OCH₃: δ ~3.9 (singlet) | Aromatic protons: δ 7.06-7.69 (multiplets), NH proton: δ ~7.2 (singlet), CH₃: δ 2.36 (singlet)[1] |
| ¹³C NMR (ppm) | Carbonyl C: ~165, Aromatic C: 120-150, OCH₃ C: ~53 | Aromatic C: 129.3-143.9, CH₃ C: 21.5[1] |
| IR (cm⁻¹) | N-H stretch: ~3250, S=O stretches: ~1350 & ~1160, C=O stretch: ~1720, NO₂ stretches: ~1530 & ~1350 | N-H stretch: ~3260, S=O stretches: ~1330 & ~1150 |
| Mass Spec (m/z) | [M]+ expected around 338 | [M]+ observed at 247 |
Product 2: Reaction with Benzylamine
| Spectroscopic Data | Methyl 4-(N-benzylsulfamoyl)-3-nitrobenzoate (Expected) | N-benzyl-4-methylbenzenesulfonamide (Observed) |
| ¹H NMR (ppm) | Aromatic protons: δ 7.2-8.5 (multiplets), NH proton: δ ~5-6 (triplet), CH₂ protons: δ ~4.2 (doublet), OCH₃: δ ~3.9 (singlet) | Aromatic protons: δ 7.1-7.8 (multiplets), NH proton: δ ~4.8 (triplet), CH₂ protons: δ 4.1 (doublet), CH₃: δ 2.4 (singlet) |
| ¹³C NMR (ppm) | Carbonyl C: ~165, Aromatic C: 125-150, CH₂ C: ~48, OCH₃ C: ~53 | Aromatic C: 127-143, CH₂ C: 47, CH₃ C: 21 |
| IR (cm⁻¹) | N-H stretch: ~3300, S=O stretches: ~1340 & ~1150, C=O stretch: ~1720, NO₂ stretches: ~1530 & ~1350 | N-H stretch: ~3280, S=O stretches: ~1320 & ~1160 |
| Mass Spec (m/z) | [M]+ expected around 352 | [M]+ observed at 261 |
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
To a solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, a solution of the sulfonyl chloride (1.05 eq.) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically as a KBr pellet or as a thin film on NaCl plates.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Comparison of Reagents
| Feature | This compound | p-Toluenesulfonyl Chloride |
| Reactivity | Highly reactive due to the electron-withdrawing nitro group. | Moderately reactive. |
| Product Functionality | Introduces a 4-carbomethoxy-2-nitrobenzenesulfonyl group. | Introduces a p-toluenesulfonyl (tosyl) group. |
| Spectroscopic Handles | The nitro group provides distinct IR signals and influences the chemical shifts of aromatic protons in NMR. The methyl ester provides a characteristic singlet in ¹H NMR. | The methyl group provides a characteristic singlet in ¹H NMR. |
| Applications | Synthesis of targeted inhibitors and compounds with potential biological activity where the nitro and ester groups are key for interaction or further modification. | Widely used for the protection of amines and alcohols, and as a versatile synthetic intermediate. |
Conclusion
The spectroscopic validation of reaction products from this compound can be effectively performed by leveraging the well-established spectral characteristics of sulfonamides and related nitro-aromatic compounds. While direct experimental data for its specific derivatives may be sparse in publicly available literature, the comparative data presented in this guide, alongside the provided experimental protocols, offers a solid foundation for researchers to confidently characterize their synthesized molecules. The distinct spectroscopic signatures imparted by the 4-carbomethoxy-2-nitrobenzenesulfonyl moiety, when compared to more common sulfonylating agents like p-toluenesulfonyl chloride, provide clear markers for successful synthesis.
References
A Comparative Guide to the Reactivity of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of positional isomers of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate. Due to the limited availability of direct comparative experimental data for these specific isomers, this document outlines a theoretical framework for their relative reactivity based on established principles of organic chemistry, alongside a detailed experimental protocol for a comparative kinetic study.
Introduction
Aromatic sulfonyl chlorides are pivotal reagents in organic synthesis, serving as precursors for sulfonamides, sulfonate esters, and other sulfur-containing functional groups. The reactivity of the sulfonyl chloride moiety is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are known to enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack.[1] This guide focuses on the isomers of this compound, a class of compounds bearing two potent electron-withdrawing groups: a nitro group (-NO₂) and a methoxycarbonyl group (-COOCH₃). Understanding the subtle differences in reactivity between these isomers is crucial for optimizing reaction conditions and for the rational design of new chemical entities in medicinal chemistry.
Theoretical Framework for Reactivity
The reactivity of the sulfonyl chloride group (-SO₂Cl) in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. The presence of electron-withdrawing groups on the benzene ring increases this electrophilicity through inductive and resonance effects, making the sulfur atom more susceptible to attack by nucleophiles. The general mechanism for the reaction of a sulfonyl chloride with a nucleophile (e.g., an amine) is believed to proceed through an SN2-like pathway.[2][3]
For the isomers of this compound, the key determinant of their relative reactivity will be the position of the strongly electron-withdrawing nitro group relative to the sulfonyl chloride group. The methoxycarbonyl group also contributes to the overall electron deficiency of the aromatic ring.
We will consider the following three representative isomers for comparison:
-
Isomer A: this compound
-
Isomer B: Methyl 3-(chlorosulfonyl)-4-nitrobenzoate
-
Isomer C: Methyl 2-(chlorosulfonyl)-4-nitrobenzoate
Based on the principles of electronic effects, we can hypothesize the following reactivity order:
Isomer C > Isomer A > Isomer B
This hypothesis is based on the following rationale:
-
Isomer C: The nitro group is in the para position relative to the sulfonyl chloride group. This allows for strong resonance and inductive electron withdrawal, significantly increasing the electrophilicity of the sulfur atom.
-
Isomer A: The nitro group is in the meta position relative to the sulfonyl chloride group. In this position, it exerts a strong inductive electron-withdrawing effect but lacks the direct resonance delocalization that would be present in the ortho or para positions.
-
Isomer B: The nitro group is in the ortho position to the sulfonyl chloride group. While this position allows for both inductive and resonance electron withdrawal, the steric hindrance from the adjacent nitro group may slightly impede the approach of the nucleophile to the sulfur atom, potentially reducing the reaction rate compared to the para-substituted isomer.
Proposed Experimental Comparison
To quantitatively compare the reactivity of these isomers, a kinetic study of their reaction with a model nucleophile, such as aniline, is proposed. The reaction progress can be monitored by techniques like HPLC or ¹H NMR spectroscopy.
Data Presentation
The following table summarizes the hypothetical quantitative data that could be obtained from the proposed kinetic study. The rate constants (k) are presented as relative values for ease of comparison.
| Isomer | Structure | Proposed Relative Position of Substituents | Predicted Relative Rate Constant (k_rel) |
| A | This compound | -NO₂ meta to -SO₂Cl | 1.0 |
| B | Methyl 3-(chlorosulfonyl)-4-nitrobenzoate | -NO₂ ortho to -SO₂Cl | 0.8 |
| C | Methyl 2-(chlorosulfonyl)-4-nitrobenzoate | -NO₂ para to -SO₂Cl | 5.0 |
Experimental Protocols
Synthesis of this compound Isomers:
The synthesis of these isomers can be achieved through a multi-step sequence, likely involving the chlorosulfonation of the corresponding methyl nitrobenzoate precursor. The specific starting materials and reaction conditions would need to be optimized for each isomer. For instance, the synthesis of this compound is documented in the chemical literature.[4][5]
Kinetic Experiment: Reaction with Aniline
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of each isomer (A, B, and C) in a dry, aprotic solvent such as acetonitrile.
-
Prepare a 0.2 M solution of aniline in the same solvent.
-
-
Reaction Setup:
-
In a thermostated reaction vessel at 25°C, mix equal volumes of the sulfonyl chloride isomer solution and the aniline solution.
-
Start a timer immediately upon mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot with a suitable solvent system for analysis (e.g., acetonitrile/water for HPLC).
-
Analyze the concentration of the starting sulfonyl chloride and the sulfonamide product using a calibrated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of the sulfonyl chloride isomer versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Assuming pseudo-first-order kinetics with respect to the sulfonyl chloride (due to the excess of aniline), calculate the rate constant (k) for each isomer.
-
Calculate the relative rate constants (k_rel) by dividing the rate constant of each isomer by the rate constant of the least reactive isomer.
-
Visualizations
Reaction Pathway and Electronic Effects
The following diagram illustrates the general reaction pathway for the nucleophilic substitution of a sulfonyl chloride with an amine and highlights the electronic influence of the nitro and methoxycarbonyl groups.
Caption: General reaction pathway and electronic effects.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the comparative kinetic study.
Caption: Proposed workflow for the kinetic study.
Conclusion
This guide provides a framework for understanding and comparing the reactivity of this compound isomers. Based on established electronic effects, a reactivity order of Isomer C > Isomer A > Isomer B is proposed. The provided experimental protocol offers a robust method for quantitatively verifying this hypothesis. The results of such a study would be of significant value to researchers in synthetic and medicinal chemistry, enabling more precise control over reactions involving these important building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H6ClNO6S) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
A Comparative Guide to the Efficacy of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of sulfonamides is a cornerstone transformation, pivotal in the development of a vast array of pharmaceuticals and functional materials. The choice of the sulfonating agent is a critical parameter that dictates the efficiency, yield, and purity of the final product. This guide provides an objective comparison of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and its alternatives in the synthesis of sulfonamides, supported by available experimental data.
Executive Summary
Performance Comparison of Sulfonylating Agents
The efficacy of a sulfonylating agent is primarily assessed by the yield of the desired sulfonamide product and the reaction conditions required. The following table summarizes the available data for the reaction of various sulfonyl chlorides with amines.
| Sulfonylating Agent | Amine Reactant | Reaction Conditions | Yield (%) | Reference |
| Benzenesulfonyl chloride | Dibutylamine | 1.0 mol/L aqueous sodium hydroxide, 5% excess reagent | 94 | [1] |
| Benzenesulfonyl chloride | 1-Octylamine | 1.0 mol/L aqueous sodium hydroxide, 5% excess reagent | 98 | [1] |
| p-Toluenesulfonyl chloride | Aniline | Neat, room temperature | Moderate | [2] |
| 4-Nitrobenzenesulfonyl chloride | Calix[1]arene triamine | Pyridine, dichloromethane, room temperature, 24 h | 35 | [3] |
Note: The reaction conditions and the nature of the amine reactant significantly influence the reaction yield. Direct comparison is most effective when conditions are standardized. The lack of specific data for this compound highlights a gap in the current publicly available research literature.
Detailed Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for understanding the practical aspects of a synthetic transformation. Below are representative protocols for the synthesis of sulfonamides using alternative sulfonylating agents.
Protocol 1: Synthesis of N,N-dibutylbenzenesulfonamide using Benzenesulfonyl Chloride [1]
-
Materials:
-
Benzenesulfonyl chloride
-
Dibutylamine
-
1.0 mol/L aqueous sodium hydroxide solution
-
-
Procedure:
-
A 5% excess of benzenesulfonyl chloride is added to a solution of dibutylamine in 1.0 mol/L aqueous sodium hydroxide.
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the product is isolated by extraction with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the N,N-dibutylbenzenesulfonamide.
-
Protocol 2: Synthesis of N-phenyl-p-toluenesulfonamide using p-Toluenesulfonyl Chloride [2]
-
Materials:
-
p-Toluenesulfonyl chloride
-
Aniline
-
-
Procedure:
-
Equimolar amounts of p-toluenesulfonyl chloride and aniline are mixed together without a solvent.
-
The reaction is exothermic and proceeds at room temperature.
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC).
-
The resulting solid is then purified by recrystallization to obtain N-phenyl-p-toluenesulfonamide.
-
Protocol 3: Synthesis of a Monosulfonylated Calix[1]arene using 4-Nitrobenzenesulfonyl Chloride [3]
-
Materials:
-
Calix[1]arene triamine (starting material)
-
4-Nitrobenzenesulfonyl chloride (1 equivalent)
-
Pyridine
-
Dry dichloromethane
-
-
Procedure:
-
To a solution of the calix[1]arene triamine in dry dichloromethane, pyridine and 4-nitrobenzenesulfonyl chloride are added.
-
The mixture is stirred at room temperature for 24 hours.
-
Saturated aqueous NaHCO₃ is added to quench the reaction.
-
The organic phase is separated, washed with water and brine, and then dried.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography to yield the monosulfonylated product.
-
Experimental Workflow and Signaling Pathways
To visualize the process of sulfonamide synthesis, a general experimental workflow is presented below. This diagram illustrates the key steps from reagent selection to final product analysis.
Caption: General workflow for the synthesis of sulfonamides.
Conclusion
This compound is a potentially effective reagent for sulfonamide synthesis, though a lack of direct comparative data in the public domain makes a definitive assessment of its efficacy relative to other sulfonyl chlorides challenging. The electron-withdrawing nitro group is expected to enhance the reactivity of the sulfonyl chloride group towards nucleophilic attack by amines. However, the steric hindrance and electronic effects of the adjacent methyl ester group may also play a role in modulating its reactivity.
For researchers and drug development professionals, the choice of a sulfonating agent will depend on a variety of factors including the specific amine substrate, desired reaction conditions, and cost-effectiveness. The data and protocols provided for benzenesulfonyl chloride, p-toluenesulfonyl chloride, and 4-nitrobenzenesulfonyl chloride offer a valuable baseline for comparison and for designing synthetic strategies. Further experimental investigation into the reactivity profile of this compound is warranted to fully elucidate its position within the arsenal of modern sulfonating agents.
References
A Comparative Guide to Validated Analytical Methods for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and its derivatives. This critical pharmaceutical intermediate demands robust and accurate analytical techniques for quality control, impurity profiling, and stability testing. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective methodologies, performance data, and ideal use cases.
At a Glance: Comparison of Analytical Techniques
The selection of an optimal analytical method hinges on various factors, including the analytical objective (e.g., purity assessment, trace impurity quantification), sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of aromatic sulfonyl chlorides and nitroaromatic compounds, providing a basis for comparison for this compound derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Use | Quantification, Purity Assessment, Impurity Profiling | Quantification of Volatile Impurities, Residual Solvents | Structural Elucidation, Absolute Quantification, Purity Determination |
| Sample Derivatization | Not typically required. | May be required for thermally labile or non-volatile compounds. | Not required. |
| Selectivity | Good to Excellent | Excellent | Excellent |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Moderate to Low (µg/mL to mg/mL range) |
| Quantitative Accuracy | Excellent | Very Good | Excellent (with internal standard) |
| Quantitative Precision | Excellent | Very Good | Good to Excellent |
| Throughput | High | Medium to High | Low to Medium |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For aromatic sulfonyl chlorides and nitroaromatic compounds, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Experimental Protocol: RP-HPLC Method for Aromatic Sulfonyl Chlorides and Nitroaromatics
This protocol is a generalized procedure based on validated methods for related compounds.[2][3][4]
1. Instrumentation and Consumables:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., Waters XBridge C18, YMC-Triart C8).[3][5]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or Formic acid.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient elution with Water (containing 0.05% TFA) and Acetonitrile (containing 0.05% TFA).[5] |
| Gradient Program | Start with a lower concentration of Acetonitrile (e.g., 5%) and gradually increase to a higher concentration (e.g., 90%) over the run time.[5] |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 25 °C.[3] |
| Detection Wavelength | 254 nm. |
| Injection Volume | 5 µL.[3] |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Quantification is typically performed using an external standard method, where the peak area of the analyte in the sample is compared to the peak area of a certified reference standard of known concentration.[5]
Performance Data (Based on related compounds)
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[3] |
| Accuracy (% Recovery) | 85 - 115%[4] |
| Precision (% RSD) | < 2% |
| Limit of Quantification (LOQ) | Analyte and matrix-dependent, typically in the low µg/mL range. |
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound derivatives.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For aromatic sulfonyl chlorides and nitroaromatic compounds, GC coupled with a sensitive detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is highly effective.[6][7]
Experimental Protocol: GC-MS Method for Aromatic Sulfonyl Chlorides and Nitroaromatics
This protocol is a generalized procedure based on validated methods for related compounds.[7][8]
1. Instrumentation and Consumables:
-
Gas chromatograph with a split/splitless injector and a Mass Spectrometer (MS) or Electron Capture Detector (ECD).
-
Capillary column suitable for polar compounds (e.g., DB-5ms).
-
Helium (carrier gas).
-
Appropriate solvents for sample dilution (e.g., hexane, ethyl acetate).
2. Chromatographic Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 90 °C (hold for 1 min), ramp at 15 °C/min to 130 °C (hold for 1 min), then ramp at 7 °C/min to 160 °C (hold for 1 min), and finally ramp at 60 °C/min to 250 °C (hold for 1 min).[7] |
| Carrier Gas Flow | 1 mL/min (constant flow). |
| Detector Temperature | 250 °C.[7] |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV. |
| Mass Range (MS) | 50-400 m/z. |
3. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent.
-
If necessary, derivatization can be performed to improve volatility and thermal stability.
4. Data Analysis:
-
Quantification is often performed using an internal standard method to correct for variations in injection volume and detector response.
Performance Data (Based on related compounds)
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.09 µg/L (for nitroaromatics with ECD).[7] |
Logical Relationship for GC Method Selection
Caption: Decision tree for selecting a suitable GC method for analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12] This makes qNMR a powerful tool for the accurate quantification of pharmaceutical ingredients and their impurities.[13]
Experimental Protocol: 1H-qNMR for Purity Determination
1. Instrumentation and Consumables:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
High-precision analytical balance.
2. Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into the same vial.[9]
-
Dissolve the mixture in a known volume of deuterated solvent.
3. NMR Data Acquisition:
-
Acquire the 1H NMR spectrum using parameters that ensure complete relaxation of all protons to allow for accurate integration.
-
Select a well-resolved signal for both the analyte and the internal standard that does not overlap with other signals.
4. Data Analysis:
-
Integrate the selected signals for the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Performance Data
| Validation Parameter | Typical Performance |
| Accuracy | High, as it is a primary ratio method. |
| Precision (% RSD) | Typically < 1% under optimal conditions.[11] |
| Specificity | Excellent, due to the high resolution of NMR spectra. |
Signaling Pathway for qNMR Quantification
Caption: Conceptual pathway for purity determination by qNMR.
Conclusion and Recommendations
The choice of the most suitable analytical method for this compound derivatives depends on the specific analytical goal.
-
For routine quality control and purity assessment , HPLC is often the method of choice due to its high throughput, excellent precision, and accuracy.
-
For the analysis of volatile impurities or residual solvents , GC is indispensable.
-
For the certification of reference standards and for obtaining highly accurate purity values without a specific standard , qNMR is the superior technique.
In a comprehensive quality control strategy, these techniques are often used in a complementary manner to provide a complete analytical profile of the drug substance and its related impurities.
References
- 1. Different Techniques of Analysis | Pharmaguideline [pharmaguideline.com]
- 2. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of nitromethane in mainstream smoke using gas chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. veeprho.com [veeprho.com]
- 11. eureka.patsnap.com [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Analysis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate and Commercial Sulfonyl Chlorides for Life Science Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, which are key components in a vast array of therapeutic agents and biological probes. This guide provides an objective comparison of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate against three widely used commercial sulfonyl chlorides: p-toluenesulfonyl chloride (tosyl chloride), 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), and 4-nitrobenzenesulfonyl chloride (nosyl chloride). This comparison is supported by established reactivity principles and illustrative experimental data to guide reagent selection in drug discovery and chemical biology.
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, leading to a faster rate of nucleophilic attack by amines or alcohols. Conversely, electron-donating groups decrease reactivity. This compound possesses two strong electron-withdrawing groups—a nitro group and a methoxycarbonyl group—positioned to significantly enhance the reactivity of the sulfonyl chloride moiety.
Quantitative Performance Comparison
To illustrate the performance differences between these sulfonylating agents, a model reaction was considered: the sulfonylation of aniline in dichloromethane at room temperature. The following table summarizes the expected outcomes based on the electronic properties of each reagent.
| Sulfonylating Agent | Structure | Key Features | Illustrative Reaction Time (h) | Illustrative Yield (%) | Illustrative Purity (%) |
| This compound | Highly activated by two strong electron-withdrawing groups (nitro and methoxycarbonyl). | 1 | 95 | 98 | |
| p-Toluenesulfonyl chloride (Tosyl chloride) | Deactivated by an electron-donating methyl group. | 12 | 85 | 95 | |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | Deactivated by a strong electron-donating dimethylamino group; fluorescent tag. | 24 | 80 | 92 | |
| 4-Nitrobenzenesulfonyl chloride (Nosyl chloride) | Activated by a strong electron-withdrawing nitro group. | 2 | 92 | 97 |
Note: The reaction time, yield, and purity data presented in this table are illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis and purification of a sulfonamide from a primary amine, which can be adapted for each of the compared sulfonyl chlorides.
Materials:
-
Primary amine (e.g., aniline)
-
Sulfonyl chloride (this compound, tosyl chloride, dansyl chloride, or nosyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-30 minutes using a dropping funnel.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the appropriate time, as indicated in the comparative table. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.
Visualizing Applications in Biological Systems
Sulfonamides are a cornerstone of antimicrobial therapy due to their ability to inhibit the bacterial folic acid synthesis pathway. This pathway is essential for bacterial survival but absent in humans, making it an excellent target for selective toxicity. The following diagrams illustrate this biological pathway and a typical experimental workflow for evaluating the efficacy of newly synthesized sulfonamide inhibitors.
Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.
Safety Operating Guide
Proper Disposal of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: A Comprehensive Guide
For Immediate Reference: This substance is classified as a Dangerous Good for transport and is expected to be corrosive, water-reactive, and an irritant. Due to the presence of the chlorosulfonyl group, it will react violently with water and other protic solvents. Extreme caution is advised.
This document provides essential safety and logistical information for the proper disposal of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known reactivity of sulfonyl chlorides and related nitroaromatic compounds, as a specific Safety Data Sheet (SDS) for this compound was not available in the conducted search.
Key Safety and Disposal Information
| Parameter | Information | Source/Analogy |
| Primary Hazards | Corrosive, Water-Reactive, Irritant. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed. | Based on related sulfonyl chlorides and nitrobenzoates. |
| Reactivity | Reacts violently with water, alcohols, amines, and strong bases to produce hydrochloric acid and sulfuric acid. | General reactivity of sulfonyl chlorides. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile rubber), chemical splash goggles, face shield, and a lab coat are mandatory. Work must be conducted in a certified chemical fume hood. | Standard for corrosive and water-reactive materials. |
| Spill Management | For small spills, absorb with an inert, dry material like sand or vermiculite. Do not use combustible materials. For large spills, evacuate the area and contact Environmental Health & Safety (EHS). | General procedure for sulfonyl chloride spills. |
| Disposal of Small Quantities (<5g) | Slow, careful neutralization with a saturated sodium bicarbonate solution in an ice bath. | Recommended for residual amounts of sulfonyl chlorides. |
| Disposal of Bulk Quantities (>5g) | Treat as halogenated organic hazardous waste. Do not attempt to neutralize. Store in a tightly sealed, properly labeled container. | Standard for bulk quantities of reactive organic halides. |
Experimental Protocols for Disposal
Protocol 1: Neutralization of Small, Residual Quantities
This protocol is intended for the disposal of residual amounts of this compound, for example, from cleaning laboratory glassware.
Methodology:
-
Preparation: In a certified chemical fume hood, place a large beaker containing a sufficient volume of saturated sodium bicarbonate solution on a magnetic stir plate. The beaker should be large enough to accommodate potential foaming. Place the beaker in an ice bath to control the reaction temperature. Begin vigorous stirring.
-
Slow Addition: Using a pipette, add the residual this compound solution to the cold, stirred bicarbonate solution dropwise. The reaction is exothermic and will produce gas (carbon dioxide). The rate of addition must be carefully controlled to prevent excessive foaming and a rapid temperature increase.
-
Reaction Monitoring: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
pH Verification: Remove the beaker from the ice bath and allow the solution to warm to room temperature. Using a pH strip or a calibrated pH meter, check that the pH of the aqueous solution is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated aqueous hazardous waste container for collection by your institution's EHS department.
Protocol 2: Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.
Methodology:
-
Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name: "this compound," and clearly indicate the associated hazards (Corrosive, Water-Reactive).
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, particularly water and other protic solvents.
-
Waste Pickup: Arrange for collection by your institution's EHS department for final disposal at an approved waste disposal facility.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
This guide is intended to provide clear, actionable information to ensure the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's Environmental Health & Safety department for specific guidance and regulations.
Personal protective equipment for handling Methyl 4-(chlorosulfonyl)-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Methyl 4-(chlorosulfonyl)-3-nitrobenzoate (CAS 162010-78-8). Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact. Given that this chemical is classified as a Dangerous Good for transport, stringent safety measures are required in a laboratory setting.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that combines the hazardous properties of a sulfonyl chloride and a nitroaromatic compound. Sulfonyl chlorides are corrosive and toxic, potentially causing severe burns and being fatal if inhaled.[2] Nitro compounds can be skin, eye, and respiratory irritants.[3] Therefore, a comprehensive approach to safety, integrating engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 162010-78-8 | [1] |
| Molecular Formula | C8H6ClNO6S | [1] |
| Molecular Weight | 279.65 | [1] |
| Appearance | Crystalline Solid | |
| Melting Point/Range | 77 - 79 °C / 170.6 - 174.2 °F | [4] |
Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection. Always inspect gloves before use and change them immediately upon contamination.[3][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3] |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[3] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
Experimental Protocol:
-
Preparation and Engineering Controls : All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and a safety shower are readily accessible.[3]
-
Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to contain any dust.[3] Avoid the formation of dust during handling.
-
During the Experiment :
-
Storage :
Caption: Logical workflow for the safe handling of this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
| Step | Action |
| 1. Evacuate | Evacuate personnel from the immediate spill area.[3] |
| 2. Ventilate | Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.[3] |
| 3. Don PPE | Put on the appropriate PPE, including respiratory protection.[3] |
| 4. Contain | For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[3] For a liquid spill, use an inert absorbent material like sand or vermiculite.[2] Do not use combustible materials.[2] |
| 5. Clean-up | After containment, decontaminate the area with a suitable solvent or detergent and water. |
| 6. Dispose | All contaminated materials and spill residues must be treated as hazardous waste and disposed of through an approved waste disposal facility.[2] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Treatment Protocol:
-
Neutralization (for sulfonyl chloride reactivity) : Slowly and carefully add the waste material to a basic solution (e.g., sodium carbonate or calcium hydroxide) with constant stirring in a fume hood.[2] This process hydrolyzes the reactive sulfonyl chloride group. The reaction can be exothermic.
-
Monitoring : Monitor the pH to ensure the solution remains basic throughout the addition.[2]
-
Collection : Once the reaction is complete and neutralized, the resulting mixture should be collected in a designated hazardous waste container.
-
Disposal : The sealed container of hazardous waste must be disposed of through an approved waste disposal plant.[2] Do not mix with other waste. Uncleaned containers should be treated as the product itself.[2]
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
